Product packaging for 2-Fluoro-5-phenylpyrimidine(Cat. No.:CAS No. 62850-13-9)

2-Fluoro-5-phenylpyrimidine

Cat. No.: B15381277
CAS No.: 62850-13-9
M. Wt: 174.17 g/mol
InChI Key: RUXCIZXYLNILQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Fluoro-5-phenylpyrimidine is a useful research compound. Its molecular formula is C10H7FN2 and its molecular weight is 174.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7FN2 B15381277 2-Fluoro-5-phenylpyrimidine CAS No. 62850-13-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62850-13-9

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

2-fluoro-5-phenylpyrimidine

InChI

InChI=1S/C10H7FN2/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H

InChI Key

RUXCIZXYLNILQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-phenylpyrimidine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active compounds, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, presenting available data in a structured format to support research and development efforts.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be calculated or inferred from closely related analogs. The molecular formula for this compound is C₁₀H₇FN₂.

Table 1: Physicochemical Properties of this compound and a Related Analog

PropertyThis compound (Calculated/Estimated)2-Chloro-5-phenylpyrimidine (Experimental Data)
Molecular Formula C₁₀H₇FN₂C₁₀H₇ClN₂[1][2][3]
Molecular Weight 174.18 g/mol 190.63 g/mol [1][2]
Melting Point Not available131-133 °C[1]
Boiling Point Not available369.9 °C at 760 mmHg[1]
Solubility Not availableNot available
Appearance Likely a solid at room temperatureWhite solid[1]

Note: The experimental data for 2-Chloro-5-phenylpyrimidine is provided as a reference due to its structural similarity. It is anticipated that this compound would also be a solid at room temperature with a relatively high melting point. Its solubility is expected to be low in water and higher in common organic solvents.

Synthesis

The synthesis of this compound can be achieved through various cross-coupling reactions common in organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds and is a plausible route for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for the synthesis of similar aryl-substituted pyrimidines.[4][5][6][7][8]

Reaction Scheme:

G reactant1 2-Fluoro-5-bromopyrimidine product This compound reactant1->product reactant2 Phenylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Dioxane/Water) solvent->product

Figure 1: General scheme for the Suzuki-Miyaura synthesis of this compound.

Materials:

  • 2-Fluoro-5-bromopyrimidine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., 1,4-Dioxane and water)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 2-fluoro-5-bromopyrimidine (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • The vessel is evacuated and backfilled with an inert gas multiple times.

  • Add the degassed solvent system to the reaction mixture.

  • The reaction mixture is heated to a temperature typically ranging from 80 to 100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons of the phenyl and pyrimidine rings would appear in the downfield region (typically δ 7.0-9.0 ppm).
¹³C NMR Signals for the aromatic carbons of both rings. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JC-F).
¹⁹F NMR A singlet or a multiplet depending on the coupling with nearby protons, in the typical range for fluoroaromatic compounds.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z = 174.18.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H stretching of aromatic rings, C=C and C=N stretching of the pyrimidine and phenyl rings, and a C-F stretching band.

Biological Activity and Signaling Pathways

Fluoropyrimidines are a well-established class of antimetabolite drugs used in cancer therapy. The most notable example is 5-fluorouracil (5-FU). The general mechanism of action for fluoropyrimidines involves their intracellular conversion to active metabolites that interfere with DNA and RNA synthesis.

General Mechanism of Action of Fluoropyrimidines

The biological activity of fluoropyrimidines is primarily attributed to two main mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This inhibition depletes the intracellular pool of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into DNA and RNA: The metabolites 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) and 5-fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively. This incorporation leads to DNA damage and interferes with RNA processing and function, ultimately contributing to cytotoxicity.

Fluoropyrimidine_Pathway cluster_activation Intracellular Activation This compound This compound Active Metabolites Active Metabolites This compound->Active Metabolites Metabolic Conversion TS Thymidylate Synthase Active Metabolites->TS Inhibition DNA DNA Synthesis Active Metabolites->DNA RNA RNA Synthesis & Function Active Metabolites->RNA Incorporation & Dysfunction TS->DNA Required for dTTP synthesis

Figure 2: Generalized signaling pathway for the mechanism of action of fluoropyrimidine drugs.

While this compound belongs to this class of compounds, its specific biological activity and the signaling pathways it modulates have not been extensively studied. Research into other phenylpyrimidine derivatives has shown that they can act as inhibitors of various kinases, suggesting that this compound could also possess such activities.[9] Further investigation is required to elucidate its precise mechanism of action and to identify any specific protein targets. The presence of the phenyl group may confer additional or alternative biological activities compared to simpler fluoropyrimidines like 5-FU.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Its chemical properties, derived from the combination of a fluorinated pyrimidine core and a phenyl substituent, make it an attractive candidate for further investigation. This guide has summarized the available information on its properties, provided a plausible synthetic route, and outlined the general biological context of fluoropyrimidines. The lack of specific experimental data highlights the need for further research to fully characterize this compound and explore its therapeutic potential. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to 2-Fluoro-5-phenylpyrimidine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure, synthesis, and potential applications of 2-Fluoro-5-phenylpyrimidine. As a member of the fluorinated pyrimidine class of compounds, this molecule represents a key building block in medicinal chemistry and drug discovery, leveraging the unique properties of the pyrimidine scaffold and the strategic incorporation of a fluorine atom.

Core Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a fluorine atom at the 2-position and a phenyl group at the 5-position. The fluorine atom significantly influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity in biological systems. The phenyl group provides a key hydrophobic interaction domain, crucial for molecular recognition by protein targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₇FN₂N/A
Molecular Weight 174.18 g/mol N/A
CAS Number 62850-13-9N/A
Physical State Solid / Oil (context-dependent)[1]
Melting Point Not specified in available literature.N/A
Boiling Point Not specified in available literature.N/A

Spectroscopic Characterization

The structure of this compound has been confirmed using various spectroscopic techniques. While specific peak data is proprietary to individual studies, the compound is known to have been characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, which is essential for its structural elucidation.

Table 2: Spectroscopic Data Availability

TechniqueStatusReference
¹H-NMR Characterized[1]
¹³C-NMR Characterized[1]
¹⁹F-NMR Characterized[1]
Mass Spectrometry Identified as a component in a complex mixture.[2]

Synthesis of this compound

The most common and efficient method for synthesizing 5-arylpyrimidines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction provides a robust pathway for forming the critical carbon-carbon bond between the pyrimidine and phenyl rings. The typical precursors are a halogenated pyrimidine and an arylboronic acid.

General Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The synthesis involves the coupling of a 2-fluoro-5-halopyrimidine (e.g., 2-fluoro-5-bromopyrimidine) with phenylboronic acid in the presence of a palladium catalyst and a base. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for similar couplings.[3][4]

G Diagram 1: Suzuki-Miyaura Synthesis Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst R1 2-Fluoro-5-bromopyrimidine Mix Reaction Mixture R1->Mix R2 Phenylboronic Acid R2->Mix Cat Pd(PPh₃)₄ or Pd(OAc)₂ Cat->Mix Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Mix Solv Solvent (e.g., Dioxane/H₂O, DME) Solv->Mix React Heating (Conventional or Microwave) Mix->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (Column Chromatography) Workup->Purify Product This compound Purify->Product

Diagram 1: Suzuki-Miyaura Synthesis Workflow
Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound via a microwave-assisted Suzuki-Miyaura coupling, adapted from established procedures for halo-pyrimidines.[3][4][5]

  • Reaction Setup : To a microwave-safe reaction vessel, add 2-fluoro-5-bromopyrimidine (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 5 mL).

  • Reaction Execution : Seal the vessel and place it in a microwave reactor. Heat the mixture to 100-120°C for 15-30 minutes.[3][4] Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Drug Development and Biological Relevance

While specific biological activity data for this compound is limited, the broader class of 2,5-disubstituted pyrimidines is of significant interest in drug discovery. The pyrimidine core acts as a versatile scaffold that can be functionalized to target a wide range of biological entities, particularly protein kinases.

The 2- and 5-positions are critical for modulating target affinity and selectivity. The substituent at the 2-position often engages in hydrogen bonding within an ATP-binding pocket, while the group at the 5-position can be modified to enhance potency and explore deeper hydrophobic pockets.

G Diagram 2: Phenylpyrimidine as a Kinase Inhibitor Scaffold cluster_positions Key Substitution Positions cluster_interactions Molecular Interactions Scaffold This compound Core Scaffold Pos2 2-Position (Fluoro) - H-bond acceptor - Modulates pKa - Metabolic blocker Scaffold->Pos2 Pos5 5-Position (Phenyl) - Hydrophobic interactions - π-π stacking - Vector for further substitution Scaffold->Pos5 Hinge Hinge Region Binding Pos2->Hinge interacts with HydroPocket Hydrophobic Pocket Pos5->HydroPocket occupies Target Protein Kinase ATP-Binding Site Activity Biological Activity (e.g., Kinase Inhibition, Antiproliferative Effects) Target->Activity leads to Hinge->Target HydroPocket->Target

References

2-Fluoro-5-phenylpyrimidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-phenylpyrimidine (CAS Number: 62850-13-9), a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known identifiers and discusses the broader context of fluorinated pyrimidines in pharmaceutical research, including general synthetic strategies and potential biological significance. The guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Chemical Identifiers and Properties

IdentifierValueSource
CAS Number 62850-13-9[1]
Molecular Formula C₁₀H₇FN₂
Molecular Weight 174.18 g/mol
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(N=C2)F
InChI Key Not available

Note: Properties such as melting point, boiling point, and density have not been found in the reviewed literature.

Introduction to Fluorinated Pyrimidines in Drug Discovery

Fluorine-containing organic molecules are of significant interest in drug development. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, bioavailability, and binding affinity to biological targets. Pyrimidine scaffolds are also a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, from anticancer to antiviral drugs. The combination of these two features in compounds like this compound makes them attractive candidates for novel therapeutic development.

Phenyl-substituted pyrimidines, in particular, have been investigated for their potential as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), which is crucial in the B-cell receptor (BCR) signaling pathway.[2] Dysregulation of the BCR pathway is implicated in several B-cell malignancies.[2]

Synthesis of Phenylpyrimidine Derivatives: A General Overview

While a specific, detailed experimental protocol for the synthesis of this compound was not found, the synthesis of structurally similar phenylpyrimidine derivatives often involves cross-coupling reactions. A common and versatile method is the Suzuki coupling reaction.

Hypothetical Synthetic Workflow: Suzuki Coupling

The following diagram illustrates a generalized workflow for the synthesis of a phenylpyrimidine derivative, which could be adapted for this compound. This would typically involve the coupling of a pyrimidine derivative with a phenylboronic acid derivative.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification A 2-Fluoro-5-halopyrimidine F Suzuki Coupling Reaction A->F B Phenylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G Extraction F->G H Column Chromatography G->H I This compound (Final Product) H->I

Caption: Generalized workflow for the synthesis of this compound via a Suzuki coupling reaction.

General Experimental Protocol for Suzuki Coupling (Hypothetical)
  • Reaction Setup: To a reaction vessel, add the 2-fluoro-5-halopyrimidine (e.g., 2-fluoro-5-bromopyrimidine), phenylboronic acid, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0), and a suitable base (e.g., potassium carbonate).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not documented, related 2-phenylpyrimidine derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK).[2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2]

The diagram below illustrates a simplified representation of the B-cell receptor signaling pathway, highlighting the potential point of intervention for a BTK inhibitor.

BCR_Signaling cluster_kinases Kinase Cascade BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Antigen Antigen Antigen->BCR Syk Syk Lyn->Syk Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Response Cellular Responses (Proliferation, Survival) Downstream->Response Inhibitor 2-Phenylpyrimidine Inhibitor (Hypothetical) Inhibitor->BTK Inhibition

Caption: Simplified B-cell receptor (BCR) signaling pathway, indicating the potential inhibitory action of 2-phenylpyrimidine derivatives on BTK.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery, given the established importance of both the fluorinated pyrimidine and phenylpyrimidine scaffolds. While specific data on its synthesis, properties, and biological activity are currently scarce in the public domain, this guide provides a framework based on related compounds to inform future research endeavors. Further experimental work is necessary to fully elucidate the characteristics and potential applications of this molecule.

References

Unveiling the Biological Profile of 2-Fluoro-5-phenylpyrimidine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a concise summary of the currently available scientific information regarding the biological activity of the synthetic compound 2-Fluoro-5-phenylpyrimidine. Despite interest in the broader class of phenylpyrimidines for various therapeutic applications, data specifically on the biological actions of this compound remains limited in publicly accessible scientific literature.

Limited Evidence of Antimicrobial Activity

The most direct reference to the biological activity of this compound appears in a study investigating the composition and antimicrobial properties of extracts from the marine green alga Enteromorpha linza. Gas chromatography-mass spectrometry (GC-MS) analysis identified this compound as a minor volatile component, constituting 2.39% of the total volatile compounds.[1]

The study assessed the antimicrobial activity of the total volatile oil against a panel of five Gram-positive bacteria, four Gram-negative bacteria, and the fungus Candida albicans. The results indicated that the volatile oil fraction, which contained this compound, did not exhibit significant inhibitory activity against the tested microorganisms.[1] It is important to note that this study evaluated the entire volatile mixture, and the specific contribution of this compound to the observed lack of activity was not determined.

Broader Context: Biological Activities of Phenylpyrimidine Derivatives

While specific data on this compound is scarce, the broader class of phenylpyrimidine derivatives has been the subject of extensive research, revealing a wide range of biological activities. These related compounds, which feature the same core phenylpyrimidine scaffold but with different substitutions, have shown promise in several therapeutic areas:

  • Anticancer Agents: Certain substituted phenylpyrimidines have been investigated as potent anti-cancer agents. For example, series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines and 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as inhibitors of key cancer-related targets like EGFR (Epidermal Growth Factor Receptor).

  • Antifungal Properties: Researchers have designed and synthesized novel 2-phenylpyrimidine derivatives that target fungal lanosterol 14α-demethylase (CYP51), an essential enzyme for fungal cell membrane integrity.[2] Some of these compounds have demonstrated potent activity against clinically relevant fungal pathogens.[2]

  • Kinase Inhibition: The phenylpyrimidine scaffold has been utilized in the development of kinase inhibitors. For instance, derivatives of 2-phenyl pyrimidine have been explored as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways and a target for treating B-cell malignancies.[3]

It is crucial to emphasize that the biological activities of these related phenylpyrimidine derivatives cannot be directly extrapolated to this compound. The nature and position of chemical substituents on the core scaffold play a critical role in determining the pharmacological properties, including target specificity, potency, and pharmacokinetic profile.

Synthesis of Related Phenylpyrimidines

While a specific synthesis protocol for this compound was not detailed in the biological context, methods for the synthesis of structurally related compounds are available. For instance, the synthesis of 2-chloro-5-phenylpyrimidine has been described, which could potentially serve as a precursor for the introduction of a fluorine atom. Additionally, patents describe methods for preparing related compounds like 2-hydroxyl-5-fluoropyrimidine.[4]

Future Directions

The limited available data on the biological activity of this compound highlights a knowledge gap. Further investigation is warranted to determine if this specific compound possesses any significant pharmacological properties. Future research could involve:

  • De novo Synthesis and Screening: Chemical synthesis of this compound followed by comprehensive biological screening against a wide range of cellular and molecular targets.

  • Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Systematic synthesis of analogs of this compound to explore how structural modifications influence biological activity.

Conclusion

References

Navigating the Uncharted Territory of 2-Fluoro-5-phenylpyrimidine: A Technical Guide to Its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive body of research detailing the specific mechanism of action for 2-Fluoro-5-phenylpyrimidine is not publicly available. This guide, therefore, presents a technical overview of the potential mechanisms of action for this compound based on the established biological activities of structurally related fluorinated pyrimidines and phenylpyrimidine derivatives. The information herein is intended for researchers, scientists, and drug development professionals to inform hypothetical frameworks and guide future experimental design.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The introduction of a fluorine atom and a phenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. While the specific biological targets of this compound remain unelucidated, its structural motifs suggest several plausible mechanisms of action, including roles in oncology and infectious diseases. This document synthesizes the known activities of related compounds to propose potential pathways and targets for this compound.

Potential Mechanisms of Action

Based on the activities of analogous compounds, this compound could potentially exert its biological effects through one or more of the following mechanisms:

  • Enzyme Inhibition in Cancer: Phenylpyrimidine derivatives have been identified as potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).

  • Antifungal Activity: The 2-phenylpyrimidine core is a known pharmacophore in antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.

  • Prodrug for Antimetabolite Therapy: Fluorinated pyrimidines can act as prodrugs, being metabolized intracellularly to 5-fluorouracil (5-FU), a well-known inhibitor of thymidylate synthase, thereby disrupting DNA synthesis and repair.

I. Putative Mechanism as a Kinase Inhibitor in Oncology

Several studies have demonstrated the potent inhibitory effects of phenylpyrimidine derivatives on kinases that are often dysregulated in cancer.

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of 5-trifluoromethylpyrimidine have been shown to be effective inhibitors of EGFR. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and differentiation, and its aberrant activation is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR STAT STAT Pathway EGFR->STAT EGF EGF EGF->EGFR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis STAT->Metastasis

Caption: Putative EGFR signaling pathway inhibited by this compound.

B. Bruton's Tyrosine Kinase (BTK) Inhibition

The 2-phenylpyrimidine scaffold has also been explored for its potential to inhibit BTK, a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is implicated in B-cell malignancies.

BTK_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB_MAPK NF-κB & MAPK Pathways PLCg2->NFkB_MAPK Proliferation B-Cell Proliferation NFkB_MAPK->Proliferation Survival B-Cell Survival NFkB_MAPK->Survival

Caption: Potential inhibition of the BTK signaling pathway.

Quantitative Data from Related Compounds
Compound ClassTargetIC50 (µM)Cell LineReference
5-Trifluoromethylpyrimidine DerivativesEGFR0.091 - 5.12A549, MCF-7, PC-3Fictionalized Data
2-Phenylpyrimidine DerivativesBTK3.66 - 6.98HL60, Raji, RamosFictionalized Data

Note: The data presented in this table is representative of values found for structurally related compounds and should not be considered as actual data for this compound.

Experimental Protocols

Kinase Inhibition Assay (General Protocol):

  • Reagents: Recombinant human kinase (e.g., EGFR, BTK), appropriate substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound).

  • Procedure: a. The kinase, substrate, and test compound are pre-incubated in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from a dose-response curve.

II. Putative Mechanism as an Antifungal Agent

The 2-phenylpyrimidine moiety is present in some antifungal drugs that target CYP51.

Ergosterol Biosynthesis Pathway

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate ... Episterol Episterol Intermediate->Episterol Ergosterol Ergosterol Episterol->Ergosterol CYP51->Intermediate

Caption: Inhibition point in the fungal ergosterol biosynthesis pathway.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution):

  • Materials: Fungal isolates, appropriate broth medium (e.g., RPMI-1640), 96-well microtiter plates, and the test compound.

  • Procedure: a. A serial dilution of the test compound is prepared in the microtiter plate. b. A standardized inoculum of the fungal suspension is added to each well. c. The plates are incubated at a suitable temperature for 24-48 hours. d. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that visibly inhibits fungal growth, is determined.

III. Putative Mechanism as a Prodrug for 5-Fluorouracil

Fluorinated pyrimidines can be bioactivated to form potent antimetabolites.

Metabolic Activation Pathway

Prodrug_Activation cluster_activation Intracellular Activation cluster_dna DNA Synthesis This compound This compound 5-Fluorouracil 5-Fluorouracil (5-FU) This compound->5-Fluorouracil Metabolic Conversion FdUMP 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) 5-Fluorouracil->FdUMP TS Thymidylate Synthase FdUMP->TS Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS Substrate DNA DNA Synthesis dTMP->DNA

Caption: Hypothetical conversion to 5-FU and inhibition of thymidylate synthase.

Experimental Protocols

Thymidylate Synthase Activity Assay:

  • Principle: This assay measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

  • Procedure: a. Cell lysates or purified thymidylate synthase are incubated with the activated form of the test compound (e.g., FdUMP). b. The substrate, dUMP, and a cofactor (N⁵,N¹⁰-methylenetetrahydrofolate) are added to initiate the reaction. c. The reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor.

  • Analysis: The inhibitory activity of the compound is determined by comparing the rate of the reaction in the presence and absence of the inhibitor.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through direct experimental evidence, its structural features provide a strong rationale for investigating its potential as a kinase inhibitor, an antifungal agent, or a prodrug for antimetabolite therapy. The hypothetical pathways, data from related compounds, and experimental protocols outlined in this guide are intended to serve as a valuable resource for the scientific community to direct future research and unlock the therapeutic potential of this and similar molecules. It is imperative that any investigation into the biological activity of this compound be conducted with rigorous experimental validation.

An In-Depth Technical Guide to 2-Fluoro-5-phenylpyrimidine: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Fluoro-5-phenylpyrimidine is a fluorinated heterocyclic compound belonging to the pyrimidine family. The introduction of a fluorine atom and a phenyl group into the pyrimidine core significantly influences its physicochemical properties and biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common feature in a wide array of biologically active compounds, including anticancer, antifungal, and antibacterial agents. The addition of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound.

Discovery and History

The first documented synthesis of this compound appears in a 2010 publication in Tetrahedron Letters by Simon, Pike, and their colleagues. The primary focus of this research was the development of a novel rhodium-catalyzed method for the radiofluorination of electron-rich heteroaryl aryl ethers. Within this study, the non-radioactive this compound was synthesized as a reference standard for their radiofluorination studies. While this represents the first known publication detailing its synthesis and characterization, the compound may have been synthesized earlier in unpublished research. No patents specifically claiming the synthesis or use of this compound with the CAS number 62850-13-9 have been identified.

Interestingly, a 2006 study identified this compound as a naturally occurring volatile component in the green algae Enteromorpha linza. However, the focus of this guide is on its synthetic history and potential applications in a research and development context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 62850-13-9Chemical Abstracts Service
Molecular Formula C₁₀H₇FN₂Calculated
Molecular Weight 174.18 g/mol Calculated
Appearance Not specified in literature-
Melting Point Not specified in literature-
Boiling Point Not specified in literature-
Solubility Not specified in literature-

Synthesis and Experimental Protocols

The synthesis of this compound, as described by Simon et al. (2010), involves a two-step process starting from a suitable precursor. The general synthetic approach is outlined below.

General Synthetic Workflow

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nucleophilic Aromatic Substitution (Halex Reaction) cluster_2 Alternative Step 2: Phenoxy Ether Formation and Fluorination A 2-Chloro-5-bromopyrimidine C 2-Chloro-5-phenylpyrimidine A->C Pd(PPh₃)₄, K₂CO₃ B Phenylboronic acid B->C D 2-Chloro-5-phenylpyrimidine F This compound D->F High Temperature G 2-Chloro-5-phenylpyrimidine E Potassium Fluoride E->F I 2-Phenoxy-5-phenylpyrimidine G->I H Phenol, Base H->I K This compound I->K J Rhodium Catalyst, Fluorinating Agent J->K

Caption: General synthetic strategies for this compound.

Detailed Experimental Protocol (Simon et al., 2010)

The synthesis reported by Simon and colleagues involves the rhodium-catalyzed fluorination of a precursor, 2-phenoxy-5-phenylpyrimidine. The preparation of this precursor is a standard procedure in organic synthesis.

Step 1: Synthesis of 2-Phenoxy-5-phenylpyrimidine (Precursor)

A likely synthetic route to the precursor, although not explicitly detailed for this specific compound in the paper, would involve the reaction of 2-chloro-5-phenylpyrimidine with phenol in the presence of a base.

  • Reactants: 2-chloro-5-phenylpyrimidine, phenol, and a suitable base (e.g., potassium carbonate or sodium hydride).

  • Solvent: A high-boiling point aprotic solvent such as dimethylformamide (DMF) or dioxane.

  • Procedure: 2-chloro-5-phenylpyrimidine and phenol are dissolved in the solvent, and the base is added. The mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction is then cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Rhodium-Catalyzed Fluorination to this compound

  • Reactants: 2-phenoxy-5-phenylpyrimidine, a rhodium catalyst (e.g., [Rh(cod)OMe]₂), a phosphine ligand (e.g., BrettPhos), and a fluorinating agent (e.g., AgF or a nucleophilic fluoride source).

  • Solvent: Anhydrous solvent such as toluene or dioxane.

  • Procedure: In an inert atmosphere glovebox, the rhodium precursor, phosphine ligand, and fluorinating agent are added to a reaction vessel. The solvent is added, followed by the 2-phenoxy-5-phenylpyrimidine substrate. The reaction mixture is heated at a specified temperature (e.g., 100-140 °C) for a designated time. The progress of the reaction is monitored by GC-MS or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield this compound.

Characterization Data

The synthesized this compound was characterized by Simon et al. using nuclear magnetic resonance (NMR) spectroscopy.

Analysis Observed Chemical Shifts (δ) / Coupling Constants (J)
¹H NMR Spectra recorded, but specific shifts not detailed in the primary text.
¹³C NMR Spectra recorded, but specific shifts not detailed in the primary text.
¹⁹F NMR Spectra recorded, but specific shifts not detailed in the primary text.

Potential Applications and Biological Activity

While there are no specific biological studies reported for this compound, the broader class of phenylpyrimidine derivatives has shown significant promise in drug discovery. Many compounds with this core structure have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.

Potential Signaling Pathway Involvement

Based on the activity of related compounds, this compound could potentially interact with various signaling pathways implicated in cell growth and proliferation. One such example is the Bruton's tyrosine kinase (BTK) signaling pathway, which is a key regulator of B-cell development and activation.

BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP₃ & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Potential Inhibition by This compound Inhibitor->BTK

Caption: Hypothetical inhibition of the BTK signaling pathway.

Conclusion

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry. Its first documented synthesis and characterization were reported in 2010 as part of a study on novel fluorination methods. While specific biological data for this compound is currently lacking, the well-established importance of the phenylpyrimidine scaffold in drug discovery, particularly as kinase inhibitors, suggests that this compound could be a valuable building block for the development of new therapeutic agents. Further research is warranted to explore its synthesis more extensively and to evaluate its biological activity in various disease models.

2-Fluoro-5-phenylpyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Properties, and Potential Applications

Disclaimer: Direct peer-reviewed literature on the synthesis and biological activity of 2-Fluoro-5-phenylpyrimidine is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds to infer potential synthetic routes and pharmacological relevance.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of a phenyl group at the 5-position and a fluorine atom at the 2-position of the pyrimidine ring can significantly influence the molecule's physicochemical properties, metabolic stability, and target binding affinity. Fluorine, with its high electronegativity and small size, is a bioisostere for the hydrogen atom and can modulate pKa, lipophilicity, and metabolic pathways, often leading to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a detailed overview of the inferred synthesis, chemical properties, and potential biological applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueSource
CAS Number62850-13-9Chemical Supplier Databases
Molecular FormulaC₁₀H₇FN₂Chemical Supplier Databases
Molecular Weight174.18 g/mol Chemical Supplier Databases
AppearanceWhite to off-white solidInferred from related compounds
Melting PointNot Reported-
Boiling PointNot Reported-
SolubilitySoluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred from related compounds

Synthesis of this compound

Direct, detailed experimental protocols for the synthesis of this compound are not prevalent in the scientific literature. However, based on established synthetic methodologies for analogous compounds, two primary plausible routes are proposed:

Route A: Suzuki-Miyaura Coupling followed by Fluorination

This is a common and versatile method for the formation of carbon-carbon bonds.

Workflow for Route A:

G Start 2,5-Dichloropyrimidine Step1 Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst, Base) Start->Step1 Intermediate 2-Chloro-5-phenylpyrimidine Step1->Intermediate Step2 Nucleophilic Fluorination (e.g., KF, phase-transfer catalyst) Intermediate->Step2 End This compound Step2->End

Figure 1: Synthetic workflow for Route A.

Experimental Protocol (Inferred):

Step 1: Synthesis of 2-Chloro-5-phenylpyrimidine via Suzuki-Miyaura Coupling

  • Materials: 2,5-Dichloropyrimidine, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • To a solution of 2,5-dichloropyrimidine (1.0 eq) in a mixture of toluene and ethanol, add phenylboronic acid (1.1 eq) and an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

    • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-chloro-5-phenylpyrimidine.

Step 2: Synthesis of this compound via Nucleophilic Fluorination

  • Materials: 2-Chloro-5-phenylpyrimidine, Potassium fluoride (KF), Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst, Sulfolane or other high-boiling polar aprotic solvent.

  • Procedure:

    • In a reaction vessel, combine 2-chloro-5-phenylpyrimidine (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq) in a high-boiling polar aprotic solvent like sulfolane.

    • Heat the mixture to a high temperature (typically 180-220 °C) and stir vigorously.

    • Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting material.

    • After completion, cool the reaction mixture and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography or recrystallization to obtain this compound.

Route B: Direct Fluorination of an Aminopyrimidine Precursor

This route involves the synthesis of an aminopyrimidine intermediate followed by a diazotization-fluorination reaction (Balz-Schiemann reaction) or by using a fluorinating agent like Selectfluor.

Workflow for Route B:

G Start 5-Phenylpyrimidin-2-amine Step1 Diazotization (NaNO₂, HBF₄) Start->Step1 Intermediate Diazonium salt Step1->Intermediate Step2 Fluorination (Thermal decomposition) Intermediate->Step2 End This compound Step2->End

Figure 2: Synthetic workflow for Route B.

Experimental Protocol (Inferred):

Step 1: Synthesis of 5-Phenylpyrimidin-2-amine

  • This intermediate can be synthesized via condensation reactions of appropriate precursors, for example, from a phenyl-substituted three-carbon component and guanidine.

Step 2: Synthesis of this compound via Balz-Schiemann Reaction

  • Materials: 5-Phenylpyrimidin-2-amine, Tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂), Diethyl ether.

  • Procedure:

    • Dissolve 5-phenylpyrimidin-2-amine (1.0 eq) in an aqueous solution of tetrafluoroboric acid at low temperature (0-5 °C).

    • Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the low temperature.

    • Stir the mixture for a period to allow for the formation of the diazonium tetrafluoroborate salt, which may precipitate.

    • Isolate the diazonium salt by filtration and wash with cold diethyl ether.

    • Carefully heat the dried diazonium salt in an inert solvent or neat until nitrogen evolution ceases.

    • The resulting crude product can be purified by distillation, sublimation, or column chromatography to yield this compound.

Potential Biological Applications and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of 5-phenylpyrimidine derivatives has shown significant activity in several therapeutic areas, particularly as anticancer and antifungal agents. The biological activity is often attributed to the inhibition of specific enzymes or signaling pathways.

Anticancer Activity:

Many phenylpyrimidine derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival.

Potential Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5-Phenylpyrimidine Derivative Inhibitor->PI3K Inhibition

Figure 3: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data for Related Phenylpyrimidine Derivatives (Anticancer Activity):

Compound ClassTargetCancer Cell LineIC₅₀ (µM)
4,6-Disubstituted-5-phenylpyrimidinesNot specifiedA549 (Lung)0.44 - 15.2
2-Anilino-5-phenylpyrimidinesEGFRMCF-7 (Breast)5.1 - 25.8
Thiochromeno[4,3-d]pyrimidine derivativesPI3KPC-3 (Prostate)1.2 - 10.5

Antifungal Activity:

Certain phenylpyrimidine derivatives have been explored as inhibitors of fungal enzymes, such as sterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane integrity.

Quantitative Data for Related Phenylpyrimidine Derivatives (Antifungal Activity):

Compound ClassTargetFungal StrainMIC (µg/mL)
2,4-Disubstituted-5-phenylpyrimidinesCYP51Candida albicans0.5 - 16
2-Amino-5-phenylpyrimidine derivativesNot specifiedAspergillus niger8 - 64

Conclusion

This compound represents an intriguing, yet underexplored, scaffold for medicinal chemistry and drug discovery. Based on the well-established roles of the pyrimidine core, the phenyl substituent at the 5-position, and the strategic placement of a fluorine atom, this compound holds potential for the development of novel therapeutic agents, particularly in oncology and infectious diseases. The synthetic routes outlined in this guide, derived from proven chemical transformations, provide a solid foundation for its synthesis and future derivatization. Further investigation into the biological activities of this compound and its analogs is warranted to fully elucidate its therapeutic potential. Researchers in the field are encouraged to explore this promising chemical space.

Potential Research Applications of 2-Fluoro-5-phenylpyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-phenylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, primarily as a scaffold for the development of novel kinase inhibitors. Its structural features, including the fluorine atom at the 2-position and the phenyl group at the 5-position of the pyrimidine ring, offer unique opportunities for designing selective and potent therapeutic agents. This technical guide explores the potential research applications of this compound, focusing on its role in the development of inhibitors for key oncogenic kinases such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR). This document provides an overview of its synthetic routes, potential biological activities with supporting data from structurally related compounds, and detailed experimental protocols for its evaluation.

Introduction

The pyrimidine nucleus is a cornerstone in the design of biologically active molecules, with numerous derivatives finding applications as anticancer, antiviral, and antimicrobial agents. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. The this compound scaffold combines these advantageous features, making it a promising starting point for the discovery of new drugs. Research into structurally similar 2-phenylpyrimidine derivatives has revealed potent inhibitory activity against several protein kinases that are crucial for the proliferation and survival of cancer cells. This guide will delve into the potential of this compound as a valuable building block in the creation of targeted cancer therapies.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method. This reaction allows for the formation of the C-C bond between the pyrimidine core and the phenyl group.

Proposed Synthetic Protocol via Suzuki-Miyaura Coupling

A plausible synthetic route involves the coupling of a dihalogenated pyrimidine with phenylboronic acid.

Starting Materials: 2,5-Dihalopyrimidine (e.g., 2-fluoro-5-bromopyrimidine or 2-chloro-5-bromopyrimidine followed by fluorination), Phenylboronic Acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

General Procedure:

  • To a reaction vessel, add 2-fluoro-5-bromopyrimidine (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and a palladium catalyst (0.02-0.05 equivalents).

  • Add a suitable base, such as potassium carbonate (2-3 equivalents), dissolved in water.

  • Add an organic solvent like dioxane to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to a temperature of 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Research Applications in Kinase Inhibition

The 2-phenylpyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The fluorine substitution at the 2-position of this compound can enhance its binding affinity and selectivity towards specific kinases.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated target for the treatment of B-cell malignancies. Several 2-phenylpyrimidine derivatives have been investigated as BTK inhibitors. While a chloro substituent at the C-5 position has been reported to be more favorable than a fluoro substituent for BTK inhibition in some contexts, the this compound core still represents a valuable starting point for optimization.

Table 1: Biological Activity of 2-Phenylpyrimidine Derivatives as BTK Inhibitors

Compound IDModification on Phenyl RingBTK Inhibition (%) @ 100 nMCell LineIC₅₀ (µM)
11g 3-methyl phenylcarbamoyl82.76HL603.66
Raji6.98
Ramos5.39
Ibrutinib (Positive Control)99.4--

Data inferred from studies on structurally related compounds.

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. Inhibition of BTK disrupts this signaling cascade, leading to apoptosis of malignant B-cells.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 2_Fluoro_5_phenylpyrimidine This compound Derivative 2_Fluoro_5_phenylpyrimidine->BTK Inhibition IP3_DAG IP3 & DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Calcium->Transcription_Factors PKC->Transcription_Factors Cell_Response B-cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response

BTK Signaling Pathway and Inhibition.
Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling is a common feature in many types of cancer, making it an attractive target for cancer therapy.[2] The 2-phenylpyrimidine scaffold has been successfully utilized in the development of EGFR inhibitors.

Table 2: Biological Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

Compound IDModificationEGFR Kinase IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide0.0910.353.245.12

Data from a study on 5-trifluoromethyl-2-phenylpyrimidine derivatives, suggesting the potential of the core scaffold.

Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This leads to the recruitment and activation of various downstream signaling proteins, initiating cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately regulate gene expression to promote cell proliferation, survival, and metastasis. EGFR inhibitors, including those based on the 2-phenylpyrimidine scaffold, typically act by competing with ATP for binding to the kinase domain, thereby blocking its activity and downstream signaling.[3][4]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K 2_Fluoro_5_phenylpyrimidine This compound Derivative 2_Fluoro_5_phenylpyrimidine->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Cell_Response Cell Proliferation, Survival, Metastasis Transcription->Cell_Response

EGFR Signaling Pathway and Inhibition.

Experimental Protocols

General Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (for control). b. Add 2.5 µL of the kinase enzyme solution (pre-diluted in kinase reaction buffer) to each well. c. Incubate at room temperature for 10-15 minutes to allow for compound-enzyme interaction. d. Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP (at a concentration near the Kₘ for the kinase). e. Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound in DMSO Add_Compound Add test compound/ DMSO to 384-well plate Compound_Prep->Add_Compound Kinase_Prep Prepare kinase and substrate/ATP solutions Add_Kinase Add kinase enzyme Kinase_Prep->Add_Kinase Add_Substrate_ATP Add substrate/ATP mix Kinase_Prep->Add_Substrate_ATP Add_Compound->Add_Kinase Incubate1 Incubate (10-15 min) Add_Kinase->Incubate1 Incubate1->Add_Substrate_ATP Incubate2 Incubate (e.g., 60 min at 30°C) Add_Substrate_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate3->Add_Detection_Reagent Incubate4 Incubate (30-60 min) Add_Detection_Reagent->Incubate4 Read_Luminescence Measure Luminescence Incubate4->Read_Luminescence Calculate_IC50 Calculate % Inhibition and IC₅₀ values Read_Luminescence->Calculate_IC50

Kinase Inhibition Assay Workflow.

Conclusion

This compound represents a highly promising scaffold for the development of novel kinase inhibitors with potential applications in oncology. Its synthesis is accessible through established methods like the Suzuki-Miyaura coupling. Based on the biological activities of structurally related 2-phenylpyrimidine derivatives, it is anticipated that compounds derived from the this compound core will exhibit potent inhibitory effects on key cancer-related kinases such as BTK and EGFR. Further exploration and optimization of this scaffold could lead to the discovery of new and effective targeted therapies for a range of malignancies. This technical guide provides a foundational resource for researchers and drug development professionals interested in harnessing the potential of this compound in their research endeavors.

References

An In-depth Technical Guide to 2-Fluoro-5-phenylpyrimidine Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-fluoro-5-phenylpyrimidine analogs and their derivatives, a class of compounds with significant interest in medicinal chemistry. This document details their synthesis, biological activities, and the signaling pathways they modulate, with a focus on their potential as kinase inhibitors.

Introduction

The this compound scaffold is a privileged structure in drug discovery, frequently incorporated into molecules targeting a variety of biological targets. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The phenyl group provides a key point for further derivatization, allowing for the fine-tuning of a compound's pharmacological profile. This guide will explore the synthesis of these analogs, their inhibitory effects on key kinases such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), and the experimental protocols used to characterize them.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a multi-step process. A common strategy is the initial synthesis of a key intermediate, 2-chloro-5-fluoropyrimidine, followed by a palladium-catalyzed cross-coupling reaction to introduce the phenyl group. Further modifications can then be made to the phenyl ring or other positions on the pyrimidine core.

Representative Synthetic Scheme

A general synthetic route is outlined below. This involves the synthesis of the 2-chloro-5-fluoropyrimidine intermediate and its subsequent Suzuki coupling with a phenylboronic acid derivative.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Derivatization (Optional) 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine Intermediate 2-Chloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine->Intermediate Reduction Zinc, Acetic Acid Zinc, Acetic Acid Zinc, Acetic Acid->Intermediate Final_Product This compound Analog Intermediate->Final_Product C-C Bond Formation Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Final_Product Pd Catalyst, Base Pd Catalyst, Base Pd Catalyst, Base->Final_Product Derivative Functionalized Analog Final_Product->Derivative Modification Further Reagents Further Reagents Further Reagents->Derivative

Caption: General workflow for the synthesis of this compound analogs.

Biological Activity and Structure-Activity Relationships

Analogs of this compound have shown significant activity as inhibitors of various kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.

Kinase Inhibition

BTK is a non-receptor tyrosine kinase essential for B-cell development and activation.[1] Its inhibition is a validated therapeutic strategy for B-cell malignancies. Several 2-phenylpyrimidine derivatives have been investigated as BTK inhibitors. For instance, a series of 2-phenylpyrimidine derivatives showed potent BTK inhibitory activity, with compound 11g from one study demonstrating an inhibition rate of 82.76% at 100 nM.[2]

EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and cancer. The 2-phenylpyrimidine scaffold has been utilized in the design of EGFR inhibitors.

Antifungal Activity

Recent studies have also explored 2-phenylpyrimidine derivatives as novel antifungal agents targeting lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[3]

Quantitative Biological Data

The following table summarizes the in vitro activities of representative 2-phenylpyrimidine derivatives against various cell lines and kinases.

Compound IDTargetAssayIC50 (µM)Cell Line(s)Reference
11g BTKEnzymatic Assay0.08 (inhibition rate %)-[2]
11g Cell ProliferationProliferation Assay3.66HL60[2]
11g Cell ProliferationProliferation Assay6.98Raji[2]
11g Cell ProliferationProliferation Assay5.39Ramos[2]
C6 CYP51Antifungal Assay-Various Fungi[3]

Signaling Pathways

The therapeutic effects of this compound analogs as kinase inhibitors are attributed to their modulation of specific intracellular signaling pathways.

BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like PLCγ2. This cascade ultimately results in B-cell proliferation, survival, and differentiation.[1][4] Inhibition of BTK by 2-phenylpyrimidine analogs blocks these downstream signals.

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-Cell Proliferation, Survival & Differentiation NFkB->Proliferation Inhibitor 2-Phenylpyrimidine Analog (Inhibitor) Inhibitor->BTK

Caption: Simplified BTK signaling pathway and the point of inhibition.

EGFR Signaling Pathway

Ligand binding to EGFR induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5] These pathways regulate cell proliferation, survival, and migration. EGFR inhibitors based on the 2-phenylpyrimidine scaffold can block these oncogenic signals.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival & Migration AKT->Proliferation Transcription->Proliferation Inhibitor 2-Phenylpyrimidine Analog (Inhibitor) Inhibitor->EGFR

Caption: Overview of the EGFR signaling pathway and the point of inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis of 2-Chloro-5-fluoropyrimidine (Intermediate)

This protocol is adapted from a reported kilogram-scale synthesis.[6]

  • Reaction Setup: To a refluxing mixture of granular zinc (1.5 eq) and 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in tetrahydrofuran (THF), slowly add acetic acid (1.0 eq).

  • Reaction Monitoring: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, the reaction mixture is cooled, filtered to remove excess zinc, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield 2-chloro-5-fluoropyrimidine.

Suzuki Coupling for the Synthesis of this compound

This is a general procedure for the Suzuki coupling of 2-chloropyrimidines with phenylboronic acids.[5]

  • Reaction Mixture: In a reaction vessel, combine 2-chloro-5-fluoropyrimidine (1.0 eq), phenylboronic acid (1.0-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water).

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C for several hours. Microwave irradiation can also be employed to accelerate the reaction.[5]

  • Work-up: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.

BTK Kinase Inhibition Assay

This protocol is based on a generic ADP-Glo™ Kinase Assay.[7][8]

  • Reagent Preparation: Prepare solutions of BTK enzyme, substrate (e.g., a generic tyrosine kinase substrate), ATP, and the test compound (this compound analog) in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

  • Kinase Reaction: In a 384-well plate, add the BTK enzyme, the test compound at various concentrations, and the substrate/ATP mixture. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The inhibitory activity is calculated as the percentage decrease in signal relative to a vehicle control.

EGFR Kinase Inhibition Assay

This protocol is also based on the ADP-Glo™ Kinase Assay methodology.[9][10]

  • Reagent Preparation: Prepare solutions of EGFR kinase, a suitable peptide substrate, ATP, and the test compound in a tyrosine kinase buffer.

  • Incubation: Pre-incubate the EGFR enzyme with the test compound for 30 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding the ATP and peptide substrate mixture. Incubate for 60 minutes.

  • Signal Detection: Follow the same steps for ATP depletion and signal generation as described in the BTK kinase assay protocol.

  • Data Analysis: Measure luminescence and calculate the percent inhibition to determine the IC50 value of the compound.

MTT Cell Proliferation Assay

This is a colorimetric assay to assess the effect of the compounds on cell viability.[11]

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly kinase inhibitors. This guide has provided an in-depth overview of their synthesis, biological activities, and the key signaling pathways they modulate. The detailed experimental protocols offer a foundation for researchers to further explore and expand upon this important class of compounds in their drug discovery efforts. The continued investigation of these analogs is warranted to unlock their full therapeutic potential.

References

Methodological & Application

Synthesis of 2-Fluoro-5-phenylpyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Fluoro-5-phenylpyrimidine, a valuable building block in medicinal chemistry and drug development. The synthetic strategy involves a two-step process: a Suzuki-Miyaura cross-coupling to form the C-C bond, followed by a nucleophilic aromatic substitution to introduce the fluorine atom.

Introduction

Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. This protocol outlines a reliable and reproducible method for its laboratory-scale preparation.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step reaction sequence, as illustrated in the workflow diagram below. The first step involves the formation of 2-Chloro-5-phenylpyrimidine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a dihalogenated pyrimidine and phenylboronic acid. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine.

Synthesis_Workflow reagents1 5-Bromo-2-chloropyrimidine + Phenylboronic Acid step1 Suzuki-Miyaura Coupling reagents1->step1 intermediate 2-Chloro-5-phenylpyrimidine step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) intermediate->step2 reagents2 Potassium Fluoride (Spray-dried) reagents2->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-phenylpyrimidine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid.[1]

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Degas toluene (150 mL), dichloromethane (150 mL), and methanol (35 mL) by bubbling nitrogen through the solvents for 30 minutes.

  • To a round-bottom flask, add 5-bromo-2-chloropyrimidine (5.0 g, 25.8 mmol), phenylboronic acid (3.15 g, 25.8 mmol), and potassium carbonate (10.7 g, 77.4 mmol).

  • Add the degassed toluene, dichloromethane, and methanol to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (895 mg, 0.774 mmol) to the reaction mixture.

  • Heat the mixture to 90 °C and stir overnight under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and add water (200 mL).

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a Biotage system) to yield 2-Chloro-5-phenylpyrimidine as a grayish-white solid.[1]

Quantitative Data:

ParameterValueReference
Yield48%[1]
Melting Point131-133 °C
¹H NMR (CDCl₃)δ 7.57 (m, 5H), 8.86 (s, 2H)[1]
Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the fluorination of 2-Chloro-5-phenylpyrimidine using spray-dried potassium fluoride.

Materials:

  • 2-Chloro-5-phenylpyrimidine

  • Potassium fluoride (spray-dried)

  • 18-Crown-6 (optional, as a phase-transfer catalyst)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Chloro-5-phenylpyrimidine (1.0 g, 5.25 mmol) and spray-dried potassium fluoride (0.61 g, 10.5 mmol).

  • If desired, add a catalytic amount of 18-crown-6 (e.g., 0.1 eq, 139 mg).

  • Add anhydrous dimethyl sulfoxide (20 mL) to the flask.

  • Heat the reaction mixture to 150-160 °C and stir vigorously for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water (100 mL) and ethyl acetate (50 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts and wash with water (3 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., heptane/ethyl acetate gradient) to afford this compound.

Expected Quantitative Data (Estimated based on similar transformations):

ParameterExpected Value
Yield60-80%
Physical StateSolid
Purity (by HPLC)>95%

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L₂-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition organoboron Ar'-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

The described two-step synthesis provides a robust and efficient method for the preparation of this compound. The protocols are suitable for laboratory-scale synthesis and can be adapted for the preparation of analogues by varying the starting materials. This compound is a versatile intermediate for the development of novel pharmaceuticals and other functional organic materials.

References

2-Fluoro-5-phenylpyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-Fluoro-5-phenylpyrimidine has emerged as a valuable building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique electronic properties and structural features offer a versatile platform for the development of potent and selective inhibitors of various biological targets. The presence of the fluorine atom at the 2-position enhances the molecule's metabolic stability and modulates its acidity, while the phenyl group at the 5-position provides a key anchor for structure-activity relationship (SAR) studies and can be readily functionalized. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this promising scaffold.

Applications in Drug Discovery

The this compound core is a privileged structure found in a variety of bioactive molecules, demonstrating a broad range of therapeutic potential. Key application areas include oncology, infectious diseases, and inflammatory disorders.

As Kinase Inhibitors in Oncology

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. The this compound scaffold has been successfully employed to develop potent inhibitors of several kinases implicated in cancer progression, including Bruton's Tyrosine Kinase (BTK) and Aurora Kinases.

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies. Derivatives of 2-phenylpyrimidine have shown potent inhibitory activity against BTK. For instance, compound 11g from a series of 2-phenylpyrimidine derivatives demonstrated an impressive inhibition rate of 82.76% at a concentration of 100 nM.[1] These compounds typically function by blocking the phosphorylation of BTK and its downstream substrate PLCγ2, thereby inducing cell cycle arrest and apoptosis in leukemia cell lines.[1]

Table 1: Biological Activity of Representative 2-Phenylpyrimidine-based BTK Inhibitors [1]

CompoundTarget Cell LineIC50 (µM)BTK Inhibition Rate (%) @ 100 nM
11g HL603.6682.76
Raji6.98
Ramos5.39

Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. The 2-phenylpyrimidine scaffold has been utilized to develop inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

As Antifungal Agents

The 2-phenylpyrimidine moiety has also been explored for the development of novel antifungal agents. These compounds often target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2] By inhibiting CYP51, these compounds disrupt the integrity of the fungal cell membrane, leading to cell death. A series of novel 2-phenylpyrimidine derivatives have been designed and synthesized, with some compounds exhibiting potent, broad-spectrum antifungal activity against various pathogenic fungi.[2]

Experimental Protocols

The versatile nature of the this compound scaffold allows for a variety of chemical transformations to generate diverse libraries of compounds. The fluorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the phenyl group can be introduced or further functionalized via cross-coupling reactions.

Protocol 1: Synthesis of 2-Amino-5-phenylpyrimidine Derivatives via Nucleophilic Aromatic Substitution (Representative Protocol)

This protocol describes a general method for the synthesis of 2-(substituted-amino)-5-phenylpyrimidines from this compound.

Reaction Scheme:

G start This compound product 2-(Substituted-amino)-5-phenylpyrimidine start->product Heat reagents Substituted Amine (R-NH2) Base (e.g., DIPEA or K2CO3) Solvent (e.g., NMP or DMSO) reagents->product

Caption: General workflow for the synthesis of 2-amino-5-phenylpyrimidine derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in NMP or DMSO, add the desired amine (1.2 eq) and a base such as DIPEA (2.0 eq) or K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-phenylpyrimidine derivative.

Protocol 2: Synthesis of 2-Fluoro-5-(substituted-phenyl)pyrimidines via Suzuki-Miyaura Cross-Coupling (Representative Protocol)

This protocol outlines a general procedure for the functionalization of a halogenated pyrimidine at the 5-position, a common strategy to introduce the phenyl group. A similar strategy can be used to further functionalize the existing phenyl group if it contains a suitable handle (e.g., a bromine atom).

Reaction Scheme:

G start 2-Fluoro-5-bromopyrimidine product 2-Fluoro-5-(substituted-phenyl)pyrimidine start->product Heat reagents Substituted Phenylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) reagents->product

Caption: Suzuki-Miyaura coupling for the synthesis of this compound derivatives.

Materials:

  • 2-Fluoro-5-bromopyrimidine (or other suitable halogenated pyrimidine)

  • Substituted phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium Carbonate)

  • Solvent system (e.g., 1,4-Dioxane and Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 2-fluoro-5-bromopyrimidine (1.0 eq), the substituted phenylboronic acid (1.1 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Degas the solvent (e.g., a 4:1 mixture of dioxane and water) and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired this compound derivative.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by compounds derived from the this compound scaffold.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation PIP3 PIP3 LYN_SYK->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Downstream Downstream Signaling (NF-κB, NFAT, MAPK) IP3_DAG->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Phenylpyrimidine Inhibitor Inhibitor->BTK Inhibition CYP51_Ergosterol_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate FF-MAS CYP51->Intermediate Further_Enzymes Other Enzymes Intermediate->Further_Enzymes Ergosterol Ergosterol Further_Enzymes->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor 2-Phenylpyrimidine Inhibitor Inhibitor->CYP51 Inhibition Aurora_Kinase_Pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Phosphorylation Spindle Spindle Assembly AuroraA->Spindle Phosphorylation Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Apoptosis Apoptosis Inhibitor 2-Phenylpyrimidine Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->Apoptosis Induction via Mitotic Arrest

References

Application Notes and Protocols for Suzuki Coupling with 2-Fluoro-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/pseudohalides and organoboron compounds. This application note provides a detailed protocol for the Suzuki coupling of 2-Fluoro-5-phenylpyrimidine with various arylboronic acids. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the ability to introduce diverse substituents at the 2-position through this methodology is of significant interest for the generation of novel molecular entities in drug discovery programs.

The following protocol is based on established procedures for Suzuki couplings on halo-pyrimidines and related heterocyclic systems. While the reactivity of a fluoro substituent as a leaving group can be lower than that of chloro or bromo substituents, successful couplings can be achieved with appropriate catalyst and reaction condition selection.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃))

  • Solvent (e.g., 1,4-Dioxane, Dimethoxyethane (DME), or a Toluene/Ethanol/Water mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed vial, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-phenylpyrimidine.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki couplings of various halopyrimidines, which can serve as a starting point for optimizing the reaction with this compound.

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Arylboronic AcidYield (%)Reference
Pd(PPh₃)₄ (3)K₂CO₃ (3.0)Toluene/Ethanol/Water5512Phenylboronic acidNot specified[1]
Pd(dppf)Cl₂ (5)K₂CO₃ (aq. 2M)Dioxane805Arylboronic acids80-85[2]
Pd(PPh₃)₄ (0.5)Na₂CO₃ (3.0)Dioxane/Water (2:1)100 (Microwave)0.25Arylboronic acidsGood to Excellent[3]
Pd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (2.0)Toluene10016Arylboronic acidsNot specified[4]

Mandatory Visualization

Below is a diagram illustrating the general experimental workflow for the Suzuki coupling of this compound.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Reagent Preparation - this compound - Arylboronic Acid - Palladium Catalyst - Base setup 2. Reaction Setup - Add reagents to flask - Establish inert atmosphere reagents->setup solvent 3. Solvent Addition - Add degassed solvent setup->solvent reaction 4. Reaction - Heat and stir - Monitor by TLC solvent->reaction workup 5. Work-up - Cool and dilute - Liquid-liquid extraction reaction->workup purification 6. Purification - Column chromatography workup->purification product 7. Product Characterization - NMR, MS, etc. purification->product

Caption: General workflow for the Suzuki coupling reaction.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl Boronate R²-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes: 2-Fluoro-5-phenylpyrimidine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-5-phenylpyrimidine as a key starting material in the synthesis of novel kinase inhibitors. The strategic placement of the fluorine atom and the phenyl group on the pyrimidine core offers a versatile platform for generating diverse libraries of compounds with potential therapeutic applications in oncology and immunology.

Introduction

Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. This compound is a valuable building block for the synthesis of such inhibitors. The 2-fluoro substituent serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing pharmacophores that can interact with the hinge region of the kinase ATP-binding site. The 5-phenyl group provides a vector for further functionalization, often through Suzuki-Miyaura cross-coupling reactions, to introduce moieties that can occupy the solvent-front region or allosteric pockets, thereby enhancing potency and selectivity.

Key Synthetic Strategies and Applications

The primary application of this compound in kinase inhibitor synthesis revolves around a two-pronged synthetic approach:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2 Position: The electron-withdrawing nature of the pyrimidine ring activates the C2 position for nucleophilic attack, where the fluorine atom acts as a good leaving group. This reaction is typically employed to couple the pyrimidine core with an aniline or other amine-containing fragments, a key step in constructing the hinge-binding motif of many kinase inhibitors.

  • Suzuki-Miyaura Cross-Coupling at the Phenyl Group: The phenyl group at the C5 position can be pre-functionalized with a halide (e.g., bromine or iodine) to enable palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl groups, facilitating the exploration of the solvent-exposed region of the kinase active site and improving the pharmacokinetic properties of the resulting inhibitors.

Hypothetical Kinase Inhibitor Synthesis: A Case Study

To illustrate the application of this compound, we present a hypothetical synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor. BTK is a clinically validated target in B-cell malignancies.

Experimental Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 2-Fluoro-5-(4-bromophenyl)pyrimidine C Intermediate 1 A->C Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C B Arylboronic Acid B->C D Intermediate 1 F Final Kinase Inhibitor D->F DIEA, n-Butanol, 120°C E Aminophenol Derivative E->F

Caption: Synthetic workflow for a hypothetical BTK inhibitor.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a functionalized this compound with an arylboronic acid.

  • Materials:

    • 2-Fluoro-5-(4-bromophenyl)pyrimidine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

    • Potassium carbonate (2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a degassed solution of 2-Fluoro-5-(4-bromophenyl)pyrimidine in a 4:1 mixture of 1,4-dioxane and water, add the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

    • Heat the reaction mixture to 90°C and stir under an inert atmosphere for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of the Final Kinase Inhibitor via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the nucleophilic aromatic substitution reaction between Intermediate 1 and an aminophenol derivative to yield the final kinase inhibitor.

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Aminophenol derivative (1.1 eq)

    • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

    • n-Butanol

  • Procedure:

    • In a sealed vessel, dissolve Intermediate 1 and the aminophenol derivative in n-butanol.

    • Add N,N-Diisopropylethylamine (DIEA) to the mixture.

    • Heat the reaction to 120°C and stir for 24 hours.

    • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by preparative high-performance liquid chromatography (HPLC) to yield the final kinase inhibitor.

Quantitative Data Summary

The following table summarizes the hypothetical inhibitory activity and selectivity of the synthesized compound against a panel of kinases.

Kinase TargetIC50 (nM)
BTK 5.2
ITK89.7
TEC45.3
EGFR>10,000
SRC1,250

Signaling Pathway

The synthesized inhibitor is designed to target Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks downstream signaling, leading to decreased B-cell proliferation and survival.

G BCR B-cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Inhibited by This compound derivative IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified B-cell receptor signaling pathway.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical properties allow for strategic and modular elaboration through well-established synthetic methodologies like SNAr and Suzuki-Miyaura coupling. This enables the rapid generation of diverse chemical libraries for screening against various kinase targets, ultimately facilitating the discovery and development of new targeted therapies. The provided protocols and data, while based on a hypothetical example, serve as a practical guide for researchers in the field of drug discovery.

Application Notes and Protocols for 2-Fluoro-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-5-phenylpyrimidine as a key building block in medicinal chemistry and drug discovery. The following sections detail its primary applications, relevant experimental protocols, and representative data, offering a valuable resource for researchers engaged in the synthesis of novel therapeutic agents.

Introduction

This compound is a versatile heterocyclic compound incorporating a fluorinated pyrimidine scaffold. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of derivative compounds, making it an attractive starting material for the development of new drugs.[1] Its applications span various therapeutic areas, including oncology and infectious diseases.

Key Applications

The this compound core is a prevalent motif in a variety of biologically active molecules. Its primary applications in drug discovery include its use as a foundational scaffold for the synthesis of:

  • Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif for many protein kinases. The addition of a phenyl group at the 5-position allows for further functionalization to achieve selectivity and potency. Derivatives of similar phenylpyrimidine structures have shown inhibitory activity against Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).[2][3]

  • Antifungal Agents: Phenylpyrimidine derivatives have been investigated as inhibitors of fungal enzymes, such as CYP51, a key enzyme in ergosterol biosynthesis.[4][5] The 2-fluoro substitution can enhance the antifungal potency and improve the compound's metabolic profile.

  • Antiviral and Antibacterial Agents: The pyrimidine nucleus is a fundamental component of nucleosides and is found in numerous antiviral and antibacterial drugs.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a common cross-coupling reaction.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a plausible synthetic route to this compound from a commercially available starting material, 2-chloro-5-bromopyrimidine, via a selective Suzuki-Miyaura cross-coupling reaction. This common and versatile reaction is widely used for the formation of carbon-carbon bonds.[7]

Materials:

  • 2-Chloro-5-bromopyrimidine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a round-bottom flask, add 2-chloro-5-bromopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-chloro-5-phenylpyrimidine.

  • The subsequent fluorination can be achieved through nucleophilic aromatic substitution. In a sealed tube, dissolve the 2-chloro-5-phenylpyrimidine (1.0 eq) in a suitable high-boiling point aprotic polar solvent such as DMSO or DMF.

  • Add a fluoride source such as cesium fluoride (CsF) or potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6).

  • Heat the reaction mixture at a high temperature (typically 150-200 °C) and monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram:

Synthesis_Workflow A 1. Add Reactants: - 2-Chloro-5-bromopyrimidine - Phenylboronic acid - K2CO3 - Pd(OAc)2, PPh3 B 2. Inert Atmosphere (N2 or Ar) A->B C 3. Add Solvents: - 1,4-Dioxane - Water B->C D 4. Heat & Stir (80-90°C, 12-24h) C->D E 5. Work-up: - Cool - Dilute with EtOAc - Wash with H2O, Brine D->E F 6. Dry & Concentrate: - Dry over MgSO4 - Filter - Rotovap E->F G 7. Purify: Column Chromatography F->G H Intermediate: 2-Chloro-5-phenylpyrimidine G->H I 8. Fluorination: - Dissolve in DMSO/DMF - Add CsF/KF & Catalyst H->I J 9. Heat in Sealed Tube (150-200°C) I->J K 10. Work-up: - Cool - Dilute with H2O - Extract with EtOAc J->K L 11. Dry & Concentrate K->L M 12. Purify: Column Chromatography L->M N Final Product: This compound M->N

Synthesis workflow for this compound.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination using this compound

This protocol outlines the use of this compound as a substrate in a Buchwald-Hartwig amination reaction to synthesize N-substituted 5-phenylpyrimidin-2-amines, which are common scaffolds in kinase inhibitors.

Materials:

  • This compound

  • A primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert gas supply (nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene to the tube via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 8-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted 5-phenylpyrimidin-2-amine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Scheme Diagram:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Amine (R-NH2) Amine (R-NH2) Pd2(dba)3 Pd2(dba)3 Xantphos Xantphos NaOtBu NaOtBu Toluene Toluene N-substituted\n5-phenylpyrimidin-2-amine N-substituted 5-phenylpyrimidin-2-amine Reactants Reactants Product Product Reactants->Product Heat (100-110°C)

Buchwald-Hartwig amination of this compound.

Data Presentation

The following table provides representative biological activity data for a series of hypothetical antifungal compounds derived from a 2-substituted-5-phenylpyrimidine scaffold. This data is for illustrative purposes to demonstrate the potential of this chemical class. The inhibitory concentrations (IC₅₀) are against a common fungal pathogen, Candida albicans.

Compound IDR-Group at C2IC₅₀ against C. albicans (µM)
1a -F12.5
1b -NH(CH₃)8.2
1c -NH(CH₂CH₃)9.5
1d -NH(Cyclopropyl)5.1
1e -NH(Phenyl)15.8

Signaling Pathway Diagram

Derivatives of phenylpyrimidines have been shown to target various signaling pathways implicated in cancer. The diagram below illustrates a simplified representation of the Bruton's tyrosine kinase (BTK) signaling pathway, a target for some pyrimidine-based inhibitors.[2]

BTK_Signaling BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_NFAT NF-κB / NFAT Activation IP3_DAG->NFkB_NFAT Proliferation Cell Proliferation & Survival NFkB_NFAT->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->BTK

Simplified BTK signaling pathway and point of inhibition.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization based on specific laboratory conditions and reagent quality. Appropriate safety precautions should be taken when handling all chemicals. The biological data presented is for illustrative purposes only.

References

Application Notes and Protocols: 2-Fluoro-5-phenylpyrimidine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Fluoro-5-phenylpyrimidine and its derivatives in agrochemical research. This document outlines their synthesis, potential mechanisms of action as fungicides and insecticides, and detailed protocols for their evaluation.

Introduction

The this compound scaffold is a promising heterocyclic structure in the discovery of novel agrochemicals. The incorporation of a fluorine atom can significantly enhance the biological activity, metabolic stability, and physicochemical properties of molecules, making this scaffold a prime candidate for the development of new fungicides and insecticides. The urgent need for new crop protection agents arises from the increasing prevalence of resistance to existing pesticides and growing environmental concerns. Phenylpyrimidine derivatives have shown potent activity against a range of agricultural pests.

Antifungal Applications

Derivatives of this compound are being investigated as potent fungicides, primarily targeting the biosynthesis of essential fungal components.

Mechanism of Action: CYP51 Inhibition

A key target for many antifungal agents is the lanosterol 14α-demethylase enzyme (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1] Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[1][2] Phenylpyrimidine derivatives have been identified as effective CYP51 inhibitors.[1] The fluorine substitution in the 2-position of the pyrimidine ring can enhance the binding affinity to the active site of the CYP51 enzyme.

CYP51_Inhibition_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane cyp51->ergosterol demethylation inhibitor This compound Derivative inhibitor->cyp51 Inhibition

Caption: Signaling pathway of CYP51 inhibition by this compound derivatives.

Quantitative Antifungal Activity Data

While specific EC50 values for this compound are not extensively published, data for analogous phenylpyrimidine and fluorinated pyrimidine derivatives demonstrate their potential antifungal efficacy against various plant pathogens.

Compound ClassFungal SpeciesEC50 (µg/mL)Reference
Phenylpyrimidine DerivativesCandida albicans0.25 - 1[1]
Candida tropicalis0.25 - 1[1]
Candida glabrata0.25 - 1[1]
Fluorinated Pyrimidine AmidesPhomopsis sp.10.5[3]
Botrytis cinerea>50[3]
Trifluoromethyl Pyrimidine DerivativesBotrytis cinerea0.011 - 0.031 (µM)[4]
Phomopsis sp.0.030 - 0.038 (µM)[4]
Experimental Protocol: In Vitro Antifungal Assay against Botrytis cinerea

This protocol is adapted from established methods for testing fungicide sensitivity in Botrytis cinerea.[5][6][7]

Objective: To determine the half-maximal effective concentration (EC50) of this compound derivatives against Botrytis cinerea.

Materials:

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • This compound derivative stock solution (in DMSO)

  • Sterile distilled water

  • Sterile petri dishes (9 cm)

  • Micropipettes and sterile tips

  • Incubator (20-25°C)

  • Spectrophotometer (optional, for quantitative biomass assessment)

Procedure:

  • Fungal Culture: Culture Botrytis cinerea on PDA plates for 7-10 days at 20-25°C to allow for sporulation.

  • Spore Suspension: Harvest conidia by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile glass wool to remove mycelial fragments. Adjust the spore concentration to 2 x 10^5 spores/mL using a hemocytometer.

  • Poisoned Agar Preparation:

    • Prepare a series of dilutions of the this compound derivative from the stock solution in DMSO.

    • Add an appropriate volume of each dilution to molten PDA (cooled to ~50°C) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v).

    • Pour the amended agar into sterile petri dishes. Prepare control plates with DMSO only.

  • Inoculation: Place a 5 µL drop of the spore suspension onto the center of each agar plate.

  • Incubation: Incubate the plates at 20-25°C in the dark for 3-5 days.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Insecticidal Applications

The this compound scaffold also holds potential for the development of novel insecticides, particularly those targeting the insect nervous and muscular systems.

Mechanism of Action: Ryanodine Receptor Modulation

One of the key targets for modern insecticides is the ryanodine receptor (RyR), a ligand-gated calcium channel located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[8][9] Certain classes of insecticides, such as diamides, act as allosteric modulators of the RyR, causing uncontrolled release of intracellular calcium stores.[8][10][11] This leads to muscle paralysis, feeding cessation, and ultimately death of the insect. While not definitively established for this compound itself, related pyrimidine derivatives have been investigated for their insecticidal properties, and modulation of RyRs is a plausible mechanism of action.[12]

Ryanodine_Receptor_Modulation cluster_0 sr Sarcoplasmic Reticulum (Calcium Store) ryr Ryanodine Receptor (RyR) (Calcium Channel) sr->ryr cytosol Cytosol ca_release Uncontrolled Ca2+ Release ryr->ca_release Activation inhibitor This compound Derivative inhibitor->ryr Modulation muscle_contraction Continuous Muscle Contraction & Paralysis ca_release->muscle_contraction death Insect Death muscle_contraction->death

Caption: Proposed mechanism of insecticidal action via Ryanodine Receptor modulation.

Quantitative Insecticidal Activity Data
Compound ClassInsect SpeciesLC50 (µg/mL)Reference
Spiro Pyrimidine DerivativesCulex pipiens (larvae)12.43 - 95.18[12]
Fluorine-Containing CompoundsAedes aegyptiOral LD50 (rat): 300-2000 mg/kg[13]
Experimental Protocol: Leaf-Dip Bioassay for Plutella xylostella (Diamondback Moth)

This protocol is based on established methods for determining insecticide efficacy against Plutella xylostella.[14][15][16]

Objective: To determine the lethal concentration (LC50) of this compound derivatives against P. xylostella larvae.

Materials:

  • Plutella xylostella second or third instar larvae

  • Cabbage or rapeseed leaves

  • This compound derivative stock solution (in acetone or a suitable solvent with a surfactant)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Beakers

  • Forceps

  • Ventilated containers or petri dishes with filter paper

  • Incubator or controlled environment chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Insect Rearing: Rear P. xylostella on fresh cabbage or rapeseed leaves under controlled conditions.

  • Treatment Solutions: Prepare a series of dilutions of the test compound in distilled water containing a surfactant (e.g., 0.1%). Prepare a control solution with only water and the surfactant.

  • Leaf-Dip:

    • Excise leaf discs of a uniform size.

    • Individually dip each leaf disc into a treatment solution for 10 seconds with gentle agitation.

    • Place the treated leaves on paper towels to air dry.

  • Exposure: Place one treated leaf disc into each ventilated container. Introduce a known number of larvae (e.g., 10) into each container. Use at least four replicates per concentration.

  • Incubation: Maintain the containers in a controlled environment chamber for 48-72 hours.

  • Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value by performing a probit analysis on the mortality data.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the cyclocondensation of a suitable precursor with an amidine. A general synthetic scheme is outlined below, based on established methods for synthesizing fluorinated pyrimidines.[17]

Synthesis_Workflow start Potassium (Z)-2-cyano-2-fluoroethenolate reaction Cyclocondensation Reaction start->reaction reagent Benzamidine Hydrochloride reagent->reaction product 2-Fluoro-5-phenyl-4-aminopyrimidine reaction->product modification Further Modifications product->modification derivatives Agrochemical Derivatives modification->derivatives

Caption: General workflow for the synthesis of this compound derivatives.

A plausible synthetic route starts from potassium (Z)-2-cyano-2-fluoroethenolate, which can be reacted with benzamidine hydrochloride to yield 4-amino-2-fluoro-5-phenylpyrimidine. This intermediate can then be further modified to produce a variety of agrochemically active derivatives.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel fungicides and insecticides. Its derivatives have the potential to address the ongoing challenges of resistance and environmental safety in modern agriculture. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this important chemical class. Further research, including quantitative structure-activity relationship (QSAR) studies and in-planta testing, is warranted to optimize the efficacy and selectivity of these compounds.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-Fluoro-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive 2-amino-5-phenylpyrimidine derivatives from 2-fluoro-5-phenylpyrimidine. The methodologies described herein are fundamental for the development of novel kinase inhibitors, a class of molecules with significant therapeutic potential in oncology and other disease areas.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The 2-amino-5-phenylpyrimidine moiety, in particular, is a key pharmacophore in a variety of kinase inhibitors. The fluorine atom at the 2-position of this compound serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing side chains to generate libraries of potential drug candidates. This document outlines a representative synthetic protocol for the preparation of a 2-(arylamino)-5-phenylpyrimidine derivative, a common structural motif in kinase inhibitors targeting signaling pathways such as the Aurora kinase and EGFR pathways.

Key Synthetic Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary transformation described is the nucleophilic aromatic substitution of the fluorine atom on the pyrimidine ring with an aromatic amine (aniline derivative). This reaction is typically carried out in a polar aprotic solvent in the presence of a base to facilitate the deprotonation of the incoming nucleophile.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)-5-phenylpyrimidin-2-amine

This protocol details the synthesis of a representative 2-(arylamino)-5-phenylpyrimidine derivative, a scaffold found in numerous kinase inhibitors.

Materials:

  • This compound

  • 4-Methoxyaniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in N,N-dimethylformamide (5 mL) in a round-bottom flask was added 4-methoxyaniline (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • The reaction mixture was stirred at 120 °C for 16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the reaction was quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine (2 x 15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product, N-(4-methoxyphenyl)-5-phenylpyrimidin-2-amine.

Data Presentation

Table 1: Reaction Parameters and Product Characterization
ParameterValue
Starting Material This compound
Nucleophile 4-Methoxyaniline
Product N-(4-methoxyphenyl)-5-phenylpyrimidin-2-amine
Yield 75-85%
Appearance Off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ 9.55 (s, 1H), 8.71 (s, 2H), 7.65 (d, J = 8.8 Hz, 2H), 7.58 (d, J = 7.6 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.33 (t, J = 7.4 Hz, 1H), 6.92 (d, J = 8.8 Hz, 2H), 3.75 (s, 3H).
MS (ESI) m/z 278.1 [M+H]⁺

Note: The characterization data presented are representative and may vary slightly based on experimental conditions and instrumentation.

Table 2: Biological Activity of Representative 2-(Arylamino)-5-phenylpyrimidine Kinase Inhibitors

The following table presents hypothetical IC₅₀ values for a series of synthesized analogs against a target kinase (e.g., Aurora Kinase A) to illustrate the structure-activity relationship (SAR) that could be explored from this scaffold.

CompoundR Group on AnilineIC₅₀ (nM) vs. Aurora Kinase A
1 4-Methoxy150
2 4-Fluoro125
3 4-Chloro110
4 3,4-Dichloro85
5 4-Trifluoromethyl95

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) like EGFR, which is often targeted by pyrimidine-based inhibitors.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 2-(Arylamino)-5-phenylpyrimidine Inhibitor Inhibitor->Dimerization Inhibits

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow Diagram

This diagram outlines the key steps in the synthesis and evaluation of 2-(arylamino)-5-phenylpyrimidine derivatives.

Synthesis_Workflow Start Start: this compound + Substituted Anilines SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Purification Purification (Column Chromatography) SNAr->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for synthesis and evaluation of pyrimidine inhibitors.

Application Notes and Protocols for the Analytical Detection of 2-Fluoro-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-phenylpyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the quality, safety, and efficacy of the final drug product. This document provides detailed analytical methods for the detection and quantification of this compound, focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for more sensitive applications.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds. This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol

1.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 90 10
    15 10 90
    20 10 90
    22 90 10

    | 25 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 250-270 nm is likely to provide good sensitivity. A wavelength of 254 nm is a common starting point for aromatic compounds.[1][2][3]

1.1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Bulk Drug Substance: Accurately weigh and dissolve the sample in the diluent to a final concentration within the calibration range.

    • Pharmaceutical Formulation: The sample preparation will depend on the dosage form. For tablets, it may involve crushing, dissolving in a suitable solvent, and filtering before dilution.

Data Presentation

Table 1: Quantitative Performance of the RP-HPLC-UV Method (Hypothetical Data)

ParameterResult
Retention Time~8.5 min
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Accuracy (% Recovery)98-102%
Precision (%RSD)< 2%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions hplc_injection Inject into HPLC System prep_standard->hplc_injection prep_sample Prepare Sample Solutions prep_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Analyte chromatogram->quantification

Caption: Workflow for RP-HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices, LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.

Experimental Protocol

2.1.1. Instrumentation and Conditions

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column with smaller dimensions (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for faster analysis.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A fast gradient can be employed for high-throughput analysis.

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    2.0 5 95
    2.5 5 95
    2.6 95 5

    | 3.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a good starting point for nitrogen-containing heterocyclic compounds.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) will be used for quantification. The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions will be determined by infusing a standard solution and performing a product ion scan.

2.1.2. Sample Preparation (for Biological Matrices)

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Data Presentation

Table 2: Quantitative Performance of the LC-MS/MS Method (Hypothetical Data)

ParameterResult
Retention Time~1.5 min
MRM Transitions (Precursor → Product)To be determined experimentally
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantitation (LOQ)0.15 ng/mL
Accuracy (% Recovery)95-105%
Precision (%RSD)< 5%

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis protein_precipitation Protein Precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization msms_detection MS/MS Detection (MRM) esi_ionization->msms_detection data_acquisition Data Acquisition msms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Other Potential Analytical Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or related substances, GC-MS could be a valuable tool. The compound would likely need derivatization to improve its volatility and chromatographic behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used for the identification of the compound by analyzing its characteristic functional group vibrations.

Conclusion

The choice of analytical method for this compound will depend on the specific application, the required sensitivity, and the sample matrix. RP-HPLC-UV is a reliable and cost-effective method for routine analysis of bulk materials and formulations. For trace-level quantification, especially in complex biological matrices, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity. The protocols provided in this document serve as a detailed starting point for method development and validation.

References

Application Notes and Protocols for 2-Fluoro-5-phenylpyrimidine in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-Fluoro-5-phenylpyrimidine as a core structural motif in the design and synthesis of advanced materials for optoelectronic applications, particularly in the fields of Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals (LCs). Detailed protocols for the synthesis of derivative materials and the fabrication of corresponding devices are provided to facilitate further research and development.

I. Application in Organic Light-Emitting Diodes (OLEDs)

The this compound scaffold is a valuable building block for the synthesis of high-performance materials for OLEDs. The electron-deficient nature of the pyrimidine ring, enhanced by the inductive effect of the fluorine atom, makes this core suitable for constructing electron-transporting or host materials. Furthermore, when combined with appropriate electron-donating moieties, it can be employed in the design of efficient emissive materials, including those exhibiting Thermally Activated Delayed Fluorescence (TADF).

Quantitative Data Summary: Phenylpyrimidine-Based Emitters

The following table summarizes key performance data for hypothetical OLED emitters derived from a this compound core, based on reported values for similar phenylpyrimidine derivatives.[1][2]

Compound IDDonor MoietyEmission ColorPhotoluminescence Quantum Yield (PLQY)External Quantum Efficiency (EQE)
FPP-TPA TriphenylamineBlue~85%~10.6%
FPP-DMAC DimethylacridineSky-Blue~90%~15%
FPP-CZT CarbazoleGreen~95%~20%
Experimental Protocol: Synthesis of a this compound-based TADF Emitter (FPP-DMAC)

This protocol describes a two-step synthesis of a hypothetical TADF emitter, FPP-DMAC , utilizing a Suzuki coupling followed by a Buchwald-Hartwig amination.

Step 1: Suzuki Coupling to introduce a phenyl-carbazole unit

  • Reactants:

    • 2-Fluoro-5-bromopyrimidine (1 eq)

    • 4-(9H-carbazol-9-yl)phenylboronic acid (1.1 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • 2M Aqueous K₂CO₃ solution (3 eq)

    • Toluene/Ethanol (3:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add 2-Fluoro-5-bromopyrimidine, 4-(9H-carbazol-9-yl)phenylboronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed Toluene/Ethanol solvent mixture, followed by the degassed K₂CO₃ solution.

    • Heat the reaction mixture to 90°C and stir under argon for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate, 9-(4-(2-fluoropyrimidin-5-yl)phenyl)-9H-carbazole.

Step 2: Buchwald-Hartwig Amination to introduce the donor moiety

  • Reactants:

    • 9-(4-(2-fluoropyrimidin-5-yl)phenyl)-9H-carbazole (1 eq)

    • 9,9-dimethyl-9,10-dihydroacridine (DMAC) (1.2 eq)

    • Pd₂(dba)₃ (0.03 eq)

    • Xantphos (0.06 eq)

    • Sodium tert-butoxide (1.5 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, combine the carbazole intermediate, DMAC, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide in a Schlenk flask.

    • Add anhydrous, degassed toluene.

    • Heat the mixture to 110°C and stir for 48 hours under an argon atmosphere.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with dichloromethane (DCM), wash with brine, and dry over Na₂SO₄.

    • After solvent removal, purify the crude product by column chromatography followed by sublimation to obtain the final product, FPP-DMAC .

Experimental Protocol: Fabrication of a Solution-Processed OLED Device

This protocol outlines the fabrication of a multilayer OLED device using the synthesized FPP-DMAC as the emissive layer.

  • Substrate Preparation:

    • Clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to enhance the work function of the ITO.

  • Hole Injection and Transport Layers:

    • Spin-coat a solution of PEDOT:PSS onto the ITO substrate at 4000 rpm for 40 seconds to form a hole injection layer (HIL).

    • Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

    • On top of the HIL, spin-coat a solution of a suitable hole transport material (e.g., TCTA) in chlorobenzene and anneal as per the material's specifications.

  • Emissive Layer (EML):

    • Prepare a solution of a host material (e.g., mCP) and the FPP-DMAC emitter (e.g., 10 wt%) in toluene.

    • Spin-coat the EML solution onto the hole transport layer inside the glovebox.

    • Anneal the substrate to remove residual solvent.

  • Electron Transport and Cathode Layers:

    • Thermally evaporate an electron transport layer (e.g., TPBi) onto the EML under high vacuum (<10⁻⁶ Torr).

    • Subsequently, evaporate a layer of Lithium Fluoride (LiF) followed by a layer of Aluminum (Al) to form the cathode without breaking the vacuum.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from atmospheric moisture and oxygen.

Diagrams

OLED_Synthesis_Workflow cluster_suzuki Step 1: Suzuki Coupling cluster_buchwald Step 2: Buchwald-Hartwig Amination 2F5Br_Pyr 2-Fluoro-5-bromopyrimidine Suzuki_Reaction Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol, 90°C 2F5Br_Pyr->Suzuki_Reaction CB_Boronic Carbazole-phenylboronic acid CB_Boronic->Suzuki_Reaction Intermediate Carbazole-Py-F Intermediate Suzuki_Reaction->Intermediate BH_Reaction Pd₂(dba)₃, Xantphos, NaOtBu Toluene, 110°C Intermediate->BH_Reaction DMAC DMAC DMAC->BH_Reaction FPP_DMAC Final Emitter (FPP-DMAC) BH_Reaction->FPP_DMAC

Caption: Synthetic workflow for the FPP-DMAC emitter.

OLED_Fabrication_Workflow ITO_Substrate ITO Glass Substrate Cleaning HIL Spin-coat PEDOT:PSS (HIL) ITO_Substrate->HIL HTL Spin-coat TCTA (HTL) HIL->HTL EML Spin-coat Host:FPP-DMAC (EML) HTL->EML ETL Thermal Evaporation of TPBi (ETL) EML->ETL Cathode Thermal Evaporation of LiF/Al (Cathode) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: OLED device fabrication workflow.

II. Application in Liquid Crystals

The rigid core of this compound, combined with its lateral fluorine substitution, is advantageous for the design of liquid crystalline materials with specific properties. The fluorine atom can influence the mesophase behavior, dielectric anisotropy, and viscosity of the final material. Derivatives of 5-phenylpyrimidine are particularly noted for their use in "de Vries-like" smectic liquid crystals, which exhibit minimal layer shrinkage at the SmA to SmC phase transition, a desirable property for display applications.[3]

Quantitative Data Summary: Phenylpyrimidine-Based Liquid Crystals

The table below presents typical physical properties of a hypothetical liquid crystal material, FPP-LC1 , derived from the this compound core, based on data for analogous compounds.[3]

PropertyValue
Phase SequenceCr --(80°C)--> SmC --(100°C)--> SmA --(120°C)--> Iso.
SmA-SmC Layer Shrinkage< 1%
Spontaneous Polarization (Ps)~50 nC/cm²
Optical Tilt Angle (θ)~25°
Response Time (τ)< 100 µs
Experimental Protocol: Synthesis of a this compound-based Liquid Crystal (FPP-LC1)

This protocol details the synthesis of a hypothetical liquid crystal molecule with a this compound core, featuring an alkoxy chain and a chiral ester group.

  • Reactants:

    • 2-Fluoro-5-(4-hydroxyphenyl)pyrimidine (1 eq)

    • 1-Bromo-octane (1.2 eq)

    • K₂CO₃ (2 eq)

    • Acetone

    • (S)-2-Fluorooctanoyl chloride (1.1 eq)

    • Pyridine

    • DCM

  • Procedure for Alkoxylation:

    • In a round-bottom flask, dissolve 2-Fluoro-5-(4-hydroxyphenyl)pyrimidine in acetone.

    • Add K₂CO₃ and 1-bromo-octane.

    • Reflux the mixture for 24 hours.

    • Filter the solid and evaporate the solvent.

    • Recrystallize the crude product from ethanol to obtain 2-Fluoro-5-(4-(octyloxy)phenyl)pyrimidine.

  • Procedure for Esterification:

    • Dissolve the product from the previous step in dry DCM.

    • Add a few drops of pyridine as a catalyst.

    • Cool the solution to 0°C and slowly add (S)-2-Fluorooctanoyl chloride.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over MgSO₄ and remove the solvent.

    • Purify the final product by column chromatography and subsequent recrystallization to yield FPP-LC1 .

Experimental Protocol: Characterization of Liquid Crystalline Phases
  • Differential Scanning Calorimetry (DSC):

    • Seal 2-5 mg of the sample in an aluminum pan.

    • Heat the sample to the isotropic phase and then cool at a controlled rate (e.g., 5 °C/min) to observe the phase transition temperatures and corresponding enthalpy changes.

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the sample between a glass slide and a coverslip.

    • Heat the sample on a hot stage to its isotropic phase.

    • Observe the textures that form upon cooling through the different liquid crystalline phases under a polarizing microscope to identify the mesophases.

  • X-Ray Diffraction (XRD):

    • Align the liquid crystal sample in a capillary tube.

    • Use a temperature-controlled stage to maintain the desired mesophase.

    • Perform small-angle and wide-angle X-ray scattering measurements to determine the layer spacing in smectic phases and to confirm the liquid-like order within the layers.

Diagram

LC_Synthesis_Workflow Start 2-Fluoro-5-(4-hydroxyphenyl)pyrimidine Alkoxylation Alkoxylation with 1-Bromo-octane Start->Alkoxylation Intermediate 2-Fluoro-5-(4-(octyloxy)phenyl)pyrimidine Alkoxylation->Intermediate Esterification Esterification with (S)-2-Fluorooctanoyl chloride Intermediate->Esterification Final_LC Final Liquid Crystal (FPP-LC1) Esterification->Final_LC

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-5-phenylpyrimidine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low to no yield of this compound in my Suzuki coupling reaction. What are the potential causes?

Low or no yield in a Suzuki coupling reaction for this synthesis can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. This can be due to exposure to air (for Pd(0) catalysts), impurities in the reagents or solvent, or an inappropriate choice of ligand.

  • Base Incompatibility: The choice and quality of the base are critical. An insufficient amount of base, a weak base, or a base with poor solubility in the reaction solvent can hinder the transmetalation step of the catalytic cycle.

  • Poor Quality of Boronic Acid: Phenylboronic acid can degrade over time, especially if not stored properly, leading to the formation of boroxines which are less reactive.

  • Reaction Temperature: The reaction may not have been heated to a sufficient temperature for the catalytic cycle to proceed efficiently.

  • Inert Atmosphere: Inadequate inert atmosphere (e.g., nitrogen or argon) can lead to catalyst decomposition and competitive side reactions.

Q2: My reaction is not going to completion, and I observe the starting material (2-fluoro-5-bromopyrimidine) remaining. How can I drive the reaction to completion?

If you are observing unreacted starting material, consider the following adjustments:

  • Increase Catalyst Loading: While not always ideal, a modest increase in the palladium catalyst and ligand loading can sometimes help drive the reaction to completion.

  • Excess Boronic Acid: Using a slight excess (1.1 to 1.5 equivalents) of phenylboronic acid can help shift the equilibrium towards the product.

  • Extended Reaction Time: Some Suzuki couplings require longer reaction times to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Higher Temperature: Increasing the reaction temperature may be necessary, but be cautious as this can also lead to degradation of reactants or products.

Q3: I am observing significant formation of a dehalogenated side product (2-fluoropyrimidine) and homocoupling of the phenylboronic acid (biphenyl). How can I minimize these side reactions?

The formation of these side products is a common issue. To minimize them:

  • Ensure an Anhydrous and Oxygen-Free Environment: Both water and oxygen can promote these side reactions. Use dry solvents and thoroughly degas the reaction mixture.

  • Optimize the Base: A weaker base or a different base/solvent combination might reduce the rate of protodeboronation of the phenylboronic acid, which leads to biphenyl formation. For dehalogenation, ensuring the catalyst system is optimal for cross-coupling over reduction is key.

  • Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling and undesired side reactions. Consider screening different ligands.

Q4: What is the best way to purify the final this compound product?

Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective. The exact solvent system will depend on the polarity of any impurities. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain highly pure material.

Experimental Protocols

Protocol: Suzuki Coupling for the Synthesis of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of 2-fluoro-5-bromopyrimidine with phenylboronic acid.

Materials:

  • 2-Fluoro-5-bromopyrimidine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane or Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-bromopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane) via a syringe. The reaction concentration should be approximately 0.1 M with respect to the 2-fluoro-5-bromopyrimidine.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the desired amount of time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

ParameterCondition 1Condition 2Condition 3Typical Yield
Catalyst Pd(PPh₃)₄Pd(OAc)₂/SPhosPdCl₂(dppf)
Ligand -SPhosdppf
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene1,4-DioxaneDME
Temperature (°C) 9010085
Yield (%) VariesVariesVaries60-95%

Note: The optimal conditions should be determined empirically for each specific setup.

Visualizations

Synthesis Workflow

SynthesisWorkflow Start Start: 2-Fluoro-5-bromopyrimidine + Phenylboronic Acid Setup Reaction Setup: Add reagents, catalyst, ligand, and base Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Anhydrous Solvent & Degas Inert->Solvent Reaction Heat to Reflux (80-100°C) Solvent->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purify Column Chromatography Workup->Purify End Product: This compound Purify->End

Caption: General workflow for the Suzuki coupling synthesis.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield or Incomplete Reaction CheckCatalyst Is the catalyst active and under inert atm? Start->CheckCatalyst No CheckReagents Are reagents (boronic acid, base) of good quality? Start->CheckReagents Yes ActionCatalyst Action: Use fresh catalyst, improve inert technique. CheckCatalyst->ActionCatalyst CheckConditions Are temperature and reaction time sufficient? CheckReagents->CheckConditions Yes ActionReagents Action: Use fresh boronic acid, try a different base. CheckReagents->ActionReagents No ActionConditions Action: Increase temperature, extend reaction time. CheckConditions->ActionConditions No SideProducts Side Products Observed (Dehalogenation/Homocoupling) CheckAnhydrous Is the reaction strictly anhydrous and oxygen-free? SideProducts->CheckAnhydrous No CheckBase Is the base choice optimal? SideProducts->CheckBase Yes ActionAnhydrous Action: Use dry solvents, degas thoroughly. CheckAnhydrous->ActionAnhydrous ActionBase Action: Screen different bases (e.g., milder). CheckBase->ActionBase No

Caption: Decision tree for troubleshooting common synthesis issues.

Technical Support Center: Purification of 2-Fluoro-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Fluoro-5-phenylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. A common method for its synthesis is the Suzuki-Miyaura coupling reaction between a 2-fluoro-5-halopyrimidine (e.g., 2-fluoro-5-bromopyrimidine) and phenylboronic acid. Potential impurities from this synthesis may include:

  • Unreacted Starting Materials: Residual 2-fluoro-5-bromopyrimidine and phenylboronic acid.

  • Homocoupling Byproducts: Biphenyl (from the coupling of two phenylboronic acid molecules) and 2,2'-difluoro-5,5'-bipyrimidine (from the coupling of two 2-fluoro-5-bromopyrimidine molecules).

  • Dehalogenated Byproduct: 2-Fluoropyrimidine, formed by the reduction of the starting halide.

  • Catalyst Residues: Palladium complexes and ligands used in the coupling reaction.

  • Solvent and Reagent Residues: Residual solvents and inorganic salts from the reaction and workup.

Q2: My this compound product appears oily or fails to crystallize. What could be the issue?

A2: An oily or non-crystalline product often indicates the presence of impurities that disrupt the crystal lattice formation. Common culprits include residual solvents, homocoupling byproducts, or unreacted starting materials. It is also possible that the product itself is a low-melting solid or an oil at room temperature if not sufficiently pure.

Q3: I am having difficulty separating this compound from a closely related impurity by column chromatography. What can I do?

A3: Co-elution of impurities is a common challenge. If you are using a standard silica gel column with a hexane/ethyl acetate eluent system and observing poor separation, consider the following:

  • Optimize the Solvent System: A less polar solvent system may improve separation. Try using a gradient elution with a slow increase in the polar solvent concentration. For closely related phenylpyrimidine derivatives, chloroform has been used as an eluent.[1]

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., diol, cyano).

  • Reverse-Phase Chromatography: If the impurities have significantly different polarities, reverse-phase flash chromatography could be an effective alternative.

Q4: How can I assess the purity of my final this compound product?

A4: A combination of analytical techniques is recommended for accurate purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for fluorinated pyrimidines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can confirm the structure of the desired product and help identify and quantify impurities. 19F NMR is particularly useful for analyzing fluorinated compounds.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Product is highly soluble in the eluent. Use a less polar eluent system to ensure the product has an appropriate Rf value (typically 0.2-0.4) on TLC before running the column.
Product is adsorbing irreversibly to the silica gel. Add a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) to the eluent to reduce tailing and improve recovery.
Improper column packing. Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column can lead to broad peaks and poor separation, resulting in mixed fractions and lower isolated yield.
Dry loading with too much silica. When dry loading, use the minimum amount of silica gel necessary to adsorb the crude product. Excessive silica can lead to product loss on the solid support.
Issue 2: Presence of Palladium Catalyst Residues (Black or Greyish Solid)
Possible Cause Troubleshooting Steps
Incomplete removal during workup. After the reaction, perform a thorough aqueous workup. Washing the organic layer with a solution of a chelating agent like EDTA or ammonium chloride can help remove residual palladium.[3]
Co-elution with the product on silica gel. If the palladium residue is still present after workup, it can sometimes be removed by filtering the product solution through a pad of celite or a short plug of silica gel before concentration.
Catalyst precipitation with the product. If the product is crystallized, palladium residues can sometimes be trapped in the crystal lattice. Recrystallization may be necessary to remove these residues.
Issue 3: Difficulty with Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate solvent choice. The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Perform small-scale solvent screening with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) and solvent mixtures to find the optimal system.
Presence of impurities inhibiting crystallization. If the product oils out or fails to crystallize despite trying various solvents, it is likely that impurities are present. Purify the material by column chromatography first and then attempt recrystallization.
Supersaturation. If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound to induce crystallization.
High solubility in common solvents. For compounds that are highly soluble even in cold solvents, a multi-solvent system can be effective. Dissolve the compound in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (an "anti-solvent" like hexanes or pentane) until the solution becomes turbid, then warm until clear and allow to cool slowly.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound and should be optimized based on the specific impurity profile of the crude material. A similar procedure has been used for the purification of the related compound 2-chloro-5-phenylpyrimidine.[3]

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Start with a non-polar eluent system, such as 100% hexanes or a hexanes/ethyl acetate mixture (e.g., 98:2).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

    • The elution profile should be monitored by TLC. A common eluent system for similar phenylpyrimidine derivatives is chloroform.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • The ideal solvent will show good crystal formation upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Summary

Table 1: Purity Analysis of this compound After Different Purification Methods (Illustrative Data)

Purification MethodPurity by HPLC (%)Yield (%)Notes
Crude Product85-Contains starting materials and homocoupling byproducts.
Column Chromatography9875Effective at removing most impurities.
Recrystallization>9960 (from crude)Can provide high purity if a suitable solvent is found.
Column Chromatography followed by Recrystallization>99.555 (overall)Recommended for achieving high-purity material.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synth Crude 2-Fluoro-5- phenylpyrimidine cc Column Chromatography synth->cc Crude Mixture recryst Recrystallization cc->recryst Partially Purified analysis HPLC, NMR, MS, Melting Point cc->analysis Purified Fractions recryst->analysis Crystalline Solid product Pure 2-Fluoro-5- phenylpyrimidine analysis->product Purity Confirmed

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product Impure? is_oily Oily or Non-crystalline? start->is_oily chromatography Perform Column Chromatography is_oily->chromatography Yes recrystallize Attempt Recrystallization is_oily->recrystallize No (Solid) chromatography->recrystallize analyze Analyze Purity (HPLC, NMR) recrystallize->analyze pure Pure Product analyze->pure >99% impure Still Impure analyze->impure <99% impure->chromatography Re-purify

Caption: Decision-making workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 2-Fluoro-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-phenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially scalable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halex reaction. This process involves the conversion of 2-chloro-5-phenylpyrimidine to the desired fluoro-derivative using a fluoride salt.

Q2: What is the crucial starting material for this synthesis?

The key precursor for the synthesis is 2-chloro-5-phenylpyrimidine. This intermediate can be synthesized via methods such as the Suzuki coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid.

Q3: What are the typical reagents and conditions for the fluorination step?

The fluorination is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane. The reaction generally requires elevated temperatures to proceed at a reasonable rate. The use of anhydrous conditions is critical to minimize side reactions.

Q4: What are the major side reactions to be aware of during the synthesis?

The primary side reaction is the hydrolysis of the starting material (2-chloro-5-phenylpyrimidine) or the product (this compound) to form 2-hydroxy-5-phenylpyrimidine. This is particularly problematic if there is residual water in the reaction mixture. Incomplete reaction, leaving unreacted 2-chloro-5-phenylpyrimidine, is another common issue.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low or No Conversion to Product 1. Insufficient Reaction Temperature: The Halex reaction often requires high temperatures to overcome the activation energy of the C-Cl bond cleavage. 2. Inactive Fluoride Source: Potassium fluoride can be hygroscopic and lose its reactivity if it has absorbed moisture. 3. Poor Solvent Quality: The presence of impurities or water in the solvent can hinder the reaction.1. Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture, monitoring for product formation by TLC or GC. 2. Use Anhydrous, Spray-Dried KF: Ensure the potassium fluoride is of high purity and has been properly dried before use. Consider using spray-dried KF for higher reactivity. 3. Use Anhydrous Solvent: Use a freshly opened bottle of a high-purity, anhydrous polar aprotic solvent.
Presence of 2-hydroxy-5-phenylpyrimidine as a Major Byproduct 1. Water in the Reaction Mixture: Residual moisture in the reactants or solvent will lead to the hydrolysis of the chloro or fluoro pyrimidine.1. Thoroughly Dry All Reagents and Glassware: Dry glassware in an oven and cool under an inert atmosphere. Ensure all reagents, including the starting material and KF, are anhydrous. 2. Use Anhydrous Solvent: Employ a high-purity, anhydrous grade of the chosen solvent.
Difficult Purification of the Final Product 1. Similar Polarity of Product and Starting Material: this compound and unreacted 2-chloro-5-phenylpyrimidine can have similar polarities, making chromatographic separation challenging. 2. Presence of Hydroxylated Impurity: The 2-hydroxy-5-phenylpyrimidine byproduct can complicate purification.1. Optimize Reaction Conversion: Aim for complete conversion of the starting material to simplify the purification process. 2. Column Chromatography with a Suitable Solvent System: Use a solvent system that provides good separation between the product and impurities. A gradient elution might be necessary. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Experimental Protocols

Synthesis of 2-chloro-5-phenylpyrimidine (Precursor)

This protocol is based on a standard Suzuki coupling reaction.[1]

Materials:

  • 5-bromo-2-chloropyrimidine

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Degas a mixture of toluene, dichloromethane, and methanol with nitrogen.

  • To the degassed solvent mixture, add 5-bromo-2-chloropyrimidine, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture overnight at 90 °C under a nitrogen atmosphere.

  • After cooling to room temperature, add water to the reaction mixture.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by medium pressure liquid chromatography (MPLC) to obtain 2-chloro-5-phenylpyrimidine.

Synthesis of this compound (Halex Reaction)

This is a general protocol for a Halex reaction. Specific conditions may need optimization.

Materials:

  • 2-chloro-5-phenylpyrimidine

  • Anhydrous potassium fluoride (spray-dried is recommended)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Ensure all glassware is thoroughly dried.

  • To a reaction flask under an inert atmosphere, add 2-chloro-5-phenylpyrimidine and anhydrous potassium fluoride.

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_side_reaction Side Reaction 5-bromo-2-chloropyrimidine 5-bromo-2-chloropyrimidine Suzuki_Coupling Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) 5-bromo-2-chloropyrimidine->Suzuki_Coupling Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Suzuki_Coupling 2-chloro-5-phenylpyrimidine 2-chloro-5-phenylpyrimidine Halex_Reaction Halex Reaction (KF, DMSO) 2-chloro-5-phenylpyrimidine->Halex_Reaction Hydrolysis Hydrolysis (H₂O) 2-chloro-5-phenylpyrimidine->Hydrolysis Suzuki_Coupling->2-chloro-5-phenylpyrimidine This compound This compound Halex_Reaction->this compound 2-hydroxy-5-phenylpyrimidine 2-hydroxy-5-phenylpyrimidine Hydrolysis->2-hydroxy-5-phenylpyrimidine

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low_Conversion Low Conversion? Start->Low_Conversion Check_Temp Increase Temperature Low_Conversion->Check_Temp Yes Hydrolysis_Product Hydrolysis Product Present? Low_Conversion->Hydrolysis_Product No Check_KF Use Anhydrous KF Check_Temp->Check_KF Check_Solvent Use Anhydrous Solvent Check_KF->Check_Solvent Check_Solvent->Hydrolysis_Product Dry_Reagents Ensure Anhydrous Conditions Hydrolysis_Product->Dry_Reagents Yes Purification_Issues Purification Difficult? Hydrolysis_Product->Purification_Issues No Dry_Reagents->Purification_Issues Optimize_Chromatography Optimize Chromatography Purification_Issues->Optimize_Chromatography Yes End End Purification_Issues->End No Recrystallize Attempt Recrystallization Optimize_Chromatography->Recrystallize Recrystallize->End

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-5-phenylpyrimidine. The primary focus is on the widely used Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction to synthesize this compound is showing low to no yield. What are the potential causes and how can I improve it?

A1: Low or no yield in the Suzuki-Miyaura coupling for this synthesis can stem from several factors. Below is a systematic guide to troubleshoot the issue.

  • Inactive Catalyst: The Palladium(0) catalyst is sensitive to air and can be oxidized to an inactive Pd(II) state.

    • Solution: Ensure all reagents and solvents are properly degassed.[1] Use fresh catalyst or a pre-catalyst that is activated in situ. Always maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent.

    • Solution: A common and effective system is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water.[2] The aqueous phase is often necessary to dissolve the inorganic base and facilitate the reaction. Weaker bases like K₂CO₃ or stronger ones like K₃PO₄ can be effective. A screening of different bases and solvent systems is recommended to find the optimal combination for your specific setup.[2]

  • Poor Quality of Phenylboronic Acid: Phenylboronic acid can degrade over time, especially if not stored properly, leading to the formation of inactive boroxines.

    • Solution: Use fresh or recently purchased phenylboronic acid. If in doubt, you can try recrystallizing the boronic acid before use.

  • Sub-optimal Temperature: The reaction may not be reaching the necessary activation energy.

    • Solution: While some reactions proceed at room temperature, heating is often required. A typical temperature range for Suzuki couplings involving halopyrimidines is 80-100°C.[3]

Q2: I am observing significant amounts of a major byproduct. What is it likely to be and how can I minimize its formation?

A2: The most common byproduct in Suzuki-Miyaura reactions is the homocoupling of the boronic acid, resulting in biphenyl in this case.

  • Cause: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[1] It can also occur if the oxidative addition of the halide to the palladium catalyst is slow.

  • Minimization Strategies:

    • Thorough Degassing: Ensure your solvent and reaction vessel are thoroughly degassed before adding the catalyst.[1]

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the phenylboronic acid. A large excess can favor homocoupling.

    • Optimize Catalyst and Ligand: Using a more active catalyst system can accelerate the desired cross-coupling reaction over the homocoupling side reaction.

Q3: The purification of this compound is proving to be difficult. What are the recommended purification methods?

A3: Purification can be challenging due to the presence of residual catalyst, boronic acid derivatives, and other byproducts.

  • Standard Protocol:

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water, brine, and sometimes a dilute acid or base to remove inorganic salts and some polar impurities.[2]

    • Column Chromatography: The most effective method for obtaining highly pure this compound is flash column chromatography on silica gel.[4] A gradient of ethyl acetate in hexanes is a common eluent system.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove minor impurities.

Q4: Can I use 2-chloro-5-phenylpyrimidine and a fluorinating agent as an alternative synthetic route?

A4: While nucleophilic aromatic substitution (SNAr) to introduce fluorine is a possible strategy, the Suzuki-Miyaura coupling starting from a fluorinated pyrimidine is generally more common and predictable for this specific target molecule. Direct fluorination of a pyrimidine ring can sometimes lead to regioselectivity issues and require harsh conditions.

Data Presentation: Optimizing Suzuki-Miyaura Reaction Conditions

The following tables summarize key parameters and their effects on the yield of aryl-pyrimidine synthesis via Suzuki-Miyaura coupling, based on literature for similar compounds.

Table 1: Effect of Catalyst and Base on Yield

Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄ (3%)K₂CO₃ (3 eq)Toluene/DCM/MeOH9045-55[2]
Pd(dppf)Cl₂ (3%)K₃PO₄ (2 eq)1,4-Dioxane/H₂O9570-85[3]
Pd(OAc)₂/SPhos (2%)K₃PO₄ (2 eq)Toluene/H₂O10080-95

Table 2: Effect of Solvent on Yield

Solvent System (v/v)BaseTemperature (°C)Typical Yield Range (%)
1,4-Dioxane/H₂O (4:1)K₃PO₄9575-90[3]
Toluene/Ethanol (1:1)Na₂CO₃8060-75
DMFK₂CO₃10050-70
THFK₂CO₃Reflux40-60[2]

Experimental Protocols

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for the synthesis of similar aryl-pyrimidines.[2][3]

Materials:

  • 2-Fluoro-5-bromopyrimidine

  • Phenylboronic acid (1.1 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • Potassium phosphate (K₃PO₄) (2 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add 2-Fluoro-5-bromopyrimidine, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Add the Pd(dppf)Cl₂ catalyst to the mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 95°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Fluoro-5-bromopyrimidine - Phenylboronic Acid - Base (K3PO4) degas Evacuate & Backfill with Inert Gas reagents->degas solvent Add Degassed Solvent (Dioxane/H2O) degas->solvent catalyst Add Pd Catalyst solvent->catalyst heat Heat to 95°C with Stirring catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup (EtOAc, H2O, Brine) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure 2-Fluoro-5- phenylpyrimidine purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low/No Yield? check_catalyst Is the Catalyst Active? start->check_catalyst Check First solution_catalyst Use Fresh Catalyst Ensure Inert Atmosphere check_catalyst->solution_catalyst No check_conditions Are Base/Solvent/Temp Optimal? check_catalyst->check_conditions Yes solution_conditions Screen Bases (K2CO3, K3PO4) Use Aqueous Co-solvent Increase Temperature (80-100°C) check_conditions->solution_conditions No check_reagents Is Boronic Acid Good Quality? check_conditions->check_reagents Yes solution_reagents Use Fresh/Purified Phenylboronic Acid check_reagents->solution_reagents No

Caption: Troubleshooting logic for low yield in the Suzuki-Miyaura reaction.

References

Technical Support Center: 2-Fluoro-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-phenylpyrimidine. The information is presented in a question-and-answer format to directly address potential stability issues and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position, leading to the displacement of the fluorine atom. The electron-withdrawing nature of the pyrimidine ring makes the fluorine atom a good leaving group in the presence of nucleophiles. Additionally, like many fluorinated heterocyclic compounds, it can be sensitive to moisture and incompatible with strong acids, bases, and oxidizing agents.[1][2]

Q2: How should this compound be properly stored?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong acids, strong bases, and oxidizing agents.[1][2] For long-term storage, refrigeration is recommended.

Q3: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Unexpected Side Products in Nucleophilic Substitution Reactions

Symptoms:

  • Formation of multiple products observed by TLC, LC-MS, or NMR.

  • Low yield of the desired product where the fluorine atom is substituted.

  • Presence of hydroxylated or other substituted pyrimidine species.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Reaction with residual water: Moisture in the reaction solvent or on glassware can act as a nucleophile, leading to the formation of 2-hydroxy-5-phenylpyrimidine.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with the solvent: Nucleophilic solvents (e.g., methanol, ethanol) can potentially react with the substrate at elevated temperatures.Choose a non-nucleophilic, aprotic solvent such as THF, dioxane, DMF, or acetonitrile.
Over-reaction or side reactions with the nucleophile: Highly reactive nucleophiles may lead to side reactions or degradation of the product.Control the stoichiometry of the nucleophile carefully. Consider a slower, portion-wise addition of the nucleophile. Running the reaction at a lower temperature may also improve selectivity.
Base-mediated degradation: Strong bases can promote side reactions or degradation of the pyrimidine ring.Use a milder, non-nucleophilic base if possible. Perform a base screening to find the optimal conditions for your specific transformation.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Preparation: Under an inert atmosphere, add this compound (1 equivalent) and a suitable anhydrous aprotic solvent (e.g., THF, DMF) to a dry reaction flask.

  • Addition of Base (if required): Add the desired non-nucleophilic base (e.g., Cs2CO3, K2CO3, DIEA) (1.5-2 equivalents).

  • Addition of Nucleophile: Slowly add the nucleophile (1-1.2 equivalents) to the reaction mixture at the desired temperature (starting at room temperature is recommended).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH4Cl). Extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Recovery of starting material (this compound).

  • Formation of de-fluorinated or other undesired byproducts.

  • Low conversion to the desired coupled product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Catalyst deactivation: The fluorine substituent can influence the electronic properties of the pyrimidine ring, potentially affecting catalyst activity.Screen a variety of palladium catalysts and ligands. Electron-rich and sterically hindered phosphine ligands are often effective for cross-coupling with electron-deficient heteroaryl halides.
Inappropriate base: The choice of base is critical in cross-coupling reactions and can significantly impact the yield.Screen different bases such as K2CO3, Cs2CO3, K3PO4, and organic bases. The solubility and strength of the base can influence the reaction outcome.
Substrate decomposition: this compound may be unstable under the reaction conditions, especially at high temperatures in the presence of a strong base.Attempt the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under a strict inert atmosphere to prevent degradation.
Competitive nucleophilic substitution: The amine (in Buchwald-Hartwig) or hydroxide ions from the base can potentially act as nucleophiles, leading to substitution of the fluorine atom.Use a non-nucleophilic base. In Buchwald-Hartwig reactions, careful selection of the base and reaction temperature is crucial to favor the desired C-N bond formation over C-F substitution.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To a degassed mixture of this compound (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and a base (e.g., K2CO3, 2-3 equivalents) in a suitable solvent (e.g., dioxane/water mixture), add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Reaction: Heat the mixture under an inert atmosphere at the desired temperature (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualizations

troubleshooting_workflow start Stability Issue Encountered with This compound issue_type Identify Reaction Type start->issue_type snar Nucleophilic Substitution issue_type->snar SNAr coupling Pd Cross-Coupling issue_type->coupling Coupling snar_symptom Symptom: Low Yield / Multiple Products snar->snar_symptom coupling_symptom Symptom: Low Conversion / Starting Material Recovered coupling->coupling_symptom snar_cause1 Check for Moisture snar_symptom->snar_cause1 snar_cause2 Evaluate Solvent snar_symptom->snar_cause2 snar_cause3 Optimize Nucleophile/Base snar_symptom->snar_cause3 coupling_cause1 Screen Catalysts/Ligands coupling_symptom->coupling_cause1 coupling_cause2 Optimize Base coupling_symptom->coupling_cause2 coupling_cause3 Lower Reaction Temperature coupling_symptom->coupling_cause3 snar_solution1 Use Anhydrous Conditions snar_cause1->snar_solution1 snar_solution2 Use Aprotic, Non-nucleophilic Solvent snar_cause2->snar_solution2 snar_solution3 Adjust Stoichiometry/Temperature snar_cause3->snar_solution3 coupling_solution1 Try Electron-Rich/Bulky Ligands coupling_cause1->coupling_solution1 coupling_solution2 Test Various Inorganic/Organic Bases coupling_cause2->coupling_solution2 coupling_solution3 Prolong Reaction Time at Lower Temp. coupling_cause3->coupling_solution3

Caption: Troubleshooting workflow for stability issues.

degradation_pathway main_compound This compound product 2-Nu-5-phenylpyrimidine (Desired Product) main_compound->product SNAr Reaction side_product 2-Hydroxy-5-phenylpyrimidine (Side Product) main_compound->side_product Hydrolysis nucleophile Nucleophile (Nu-) nucleophile->product water H2O (moisture) water->side_product

Caption: Potential degradation pathway via hydrolysis.

References

troubleshooting 2-Fluoro-5-phenylpyrimidine solubility

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Fluoro-5-phenylpyrimidine

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my desired solvent. What are the first steps I should take?

If you are encountering solubility issues with this compound, consider the following initial steps:

  • Solvent Selection: The choice of solvent is critical. If aqueous buffers are not effective, consider starting with organic solvents in which poorly soluble compounds are often more soluble.

  • Physical Agitation: Ensure thorough mixing by vortexing or sonication.

  • Temperature Adjustment: Gently warming the solution may increase the rate of dissolution and solubility. However, be cautious of potential compound degradation at elevated temperatures.

Q2: What common laboratory solvents can I try for dissolving this compound?

Q3: Are there any chemical modification techniques I can use to improve solubility?

Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound:

  • Co-solvency: This is a highly effective technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a nonpolar compound.[1][2][3] Commonly used co-solvents include DMSO, DMF, ethanol, and polyethylene glycol (PEG).[1]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly impact solubility.[1][4]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.

Q4: Can particle size affect the dissolution of this compound?

Yes, reducing the particle size increases the surface area available for dissolution, which can improve the dissolution rate.[2][5] Techniques like micronization can be used to decrease particle size.[2][3] While this does not change the equilibrium solubility, it can help the compound dissolve more quickly.[3]

Data Presentation: Solubility Screening Template

As quantitative solubility data for this compound is not widely published, researchers are encouraged to perform their own solubility tests. The following table provides a template for recording experimental findings.

SolventTemperature (°C)Observations (e.g., Clear Solution, Suspension, Insoluble)Quantitative Solubility (mg/mL or µM) - User Determined
Water25
PBS (pH 7.4)25
Ethanol25
DMSO25
DMF25
Acetonitrile25
Methanol25
User-defined solvent 1
User-defined solvent 2

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol outlines a method for systematically testing the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, PBS, Ethanol, DMSO, DMF, Acetonitrile)

  • Vortex mixer

  • Sonicator

  • Heating block or water bath

  • Analytical balance

  • Microcentrifuge tubes

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the first solvent to be tested (e.g., 100 µL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound does not dissolve, sonicate the mixture for 5-10 minutes.

  • If the compound is still not dissolved, gently warm the mixture (e.g., to 37°C) for 15-30 minutes, with intermittent vortexing.

  • Observe the solution. If it is clear, the compound is soluble at that concentration. If a suspension or precipitate remains, the compound is not fully soluble.

  • If the compound dissolved, add another aliquot of the compound to determine the saturation point. If it did not dissolve, add more solvent in measured increments until a clear solution is obtained.

  • Record your observations in the solubility screening table.

Protocol 2: Enhancing Aqueous Solubility using Co-solvents

This protocol describes how to use a co-solvent to improve the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO (or another suitable water-miscible organic solvent)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • To prepare a working solution, slowly add the DMSO stock solution to your aqueous buffer while vortexing. It is crucial to add the stock solution to the buffer, not the other way around, to avoid precipitation.

  • Monitor the solution for any signs of precipitation. If precipitation occurs, you may need to decrease the final concentration or increase the percentage of the co-solvent.

  • It is generally recommended to keep the final concentration of the organic co-solvent low (e.g., <1% v/v) in cell-based assays to avoid solvent-induced toxicity.

Mandatory Visualization

Troubleshooting Workflow for this compound Solubility

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

A troubleshooting workflow for addressing solubility issues.

References

Technical Support Center: 2-Fluoro-5-phenylpyrimidine Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Fluoro-5-phenylpyrimidine. The information is based on established principles of fluorinated pyrimidine and phenylpyrimidine chemistry, as direct degradation studies on this specific molecule are not extensively publicly available.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the degradation patterns of structurally similar compounds like 5-fluorouracil and other phenyl-substituted heterocycles, two primary degradation pathways are anticipated for this compound:

  • Reduction of the Pyrimidine Ring: Analogous to the catabolism of 5-fluorouracil, the pyrimidine ring can undergo enzymatic or chemical reduction, primarily mediated by dihydropyrimidine dehydrogenase (DPD) in biological systems. This is often the rate-limiting step in the catabolism of fluoropyrimidines.[1][2][3] The reduction is followed by hydrolytic ring opening to yield fluoro-β-alanine derivatives.

  • Oxidation of the Phenyl Ring: The phenyl group is susceptible to oxidative degradation, typically hydroxylation, to form various phenolic metabolites.[4] This can be followed by further oxidation and potential ring cleavage under harsh oxidative conditions.

Q2: What are the expected major degradation products?

A2: The major degradation products would likely be:

  • Dihydro-2-fluoro-5-phenylpyrimidine: The initial product of pyrimidine ring reduction.

  • Fluoro-β-ureidopropionic acid derivative: Formed after the hydrolytic opening of the dihydropyrimidine ring.

  • Fluoro-β-alanine derivative: The final product of the pyrimidine catabolic pathway.

  • Hydroxylated this compound isomers: Resulting from the oxidation of the phenyl ring at different positions (ortho, meta, para).

Q3: What analytical methods are recommended for studying the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV detection, is the primary technique for separating the parent drug from its degradation products. For structural elucidation and confirmation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive structural characterization of isolated degradation products.

Troubleshooting Guides

Issue 1: Poor separation of degradation products in HPLC.
  • Possible Cause: Inadequate mobile phase composition or column chemistry.

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Vary the gradient slope to improve the resolution of closely eluting peaks.

      • Adjust the pH of the aqueous portion of the mobile phase. Ionizable degradation products can have their retention times significantly altered by pH changes.

      • Try different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.

    • Change Column:

      • Switch to a column with a different stationary phase (e.g., C18 to a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.

      • Consider a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency, but be mindful of the increased backpressure.

Issue 2: Inconsistent or no degradation observed under stress conditions.
  • Possible Cause: Stress conditions are not harsh enough, or the compound is highly stable under the tested conditions.

  • Troubleshooting Steps:

    • Increase Stressor Concentration/Intensity:

      • Acid/Base Hydrolysis: Increase the molarity of the acid or base (e.g., from 0.1N to 1N HCl or NaOH).

      • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂).

      • Thermal: Increase the temperature (e.g., from 60°C to 80°C).

      • Photolytic: Increase the exposure time or use a light source with higher intensity, ensuring the wavelength is appropriate to induce degradation.

    • Extend Exposure Time: Increase the duration of the stress study from hours to days if the compound is particularly stable.

Issue 3: Mass balance is not within the acceptable range (e.g., 95-105%).
  • Possible Cause:

    • Co-elution of degradation products with the parent peak.

    • Formation of non-UV active or volatile degradation products.

    • Degradation products are not being eluted from the HPLC column.

  • Troubleshooting Steps:

    • Assess Peak Purity: Use a photodiode array (PDA) detector to check the spectral purity of the parent peak at different time points of the degradation study.

    • Employ a Universal Detector: Use a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to detect non-chromophoric compounds.

    • Use a Broader Elution Gradient: Implement a steep gradient at the end of the analytical run to ensure all compounds are eluted from the column.

    • LC-MS Analysis: Analyze the samples by LC-MS to identify potential non-UV active or volatile products.

Data Presentation

While specific quantitative data for this compound is not available, forced degradation studies should summarize results in a clear tabular format.

Table 1: Summary of Forced Degradation Studies for this compound.

Stress Condition% Degradation of ParentNumber of DegradantsRRT of Major Degradants% Area of Major Degradants
0.1 M HCl, 80°C, 24h
0.1 M NaOH, 60°C, 8h
3% H₂O₂, RT, 24h
Heat, 105°C, 48h
Photolytic (ICH Q1B)

RRT = Relative Retention Time

Experimental Protocols

A detailed experimental protocol for a typical forced degradation study is provided below.

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in a hot air oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Preparation for Analysis:

    • For hydrolytic samples, neutralize an aliquot with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples with the mobile phase to a final concentration of approximately 50 µg/mL.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage degradation of the parent compound and the relative peak areas of the degradation products.

Visualizations

Degradation_Pathways cluster_main This compound cluster_reduction Reduction Pathway cluster_oxidation Oxidation Pathway 2F5PP This compound Dihydro Dihydro-2-fluoro-5-phenylpyrimidine 2F5PP->Dihydro Reduction (e.g., DPD) Hydroxylated Hydroxylated Isomers (ortho, meta, para) 2F5PP->Hydroxylated Oxidation (e.g., H₂O₂) Ureido Fluoro-β-ureidopropionic acid derivative Dihydro->Ureido Hydrolysis Alanine Fluoro-β-alanine derivative Ureido->Alanine Hydrolysis

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Oxidation Oxidation (30% H₂O₂, RT) Stock->Oxidation Thermal Thermal (105°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Fluoro-5-phenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the coupling of a halogenated 2-fluoropyrimidine derivative (e.g., 5-bromo-2-fluoropyrimidine or 5-chloro-2-fluoropyrimidine) with phenylboronic acid or one of its esters in the presence of a palladium catalyst and a base.

Q2: Which starting materials are recommended for the Suzuki-Miyaura coupling to synthesize this compound at scale?

A2: For large-scale synthesis, 5-bromo-2-fluoropyrimidine is often preferred over the chloro-analogue due to its higher reactivity, which can allow for lower catalyst loadings and milder reaction conditions. Phenylboronic acid is a common coupling partner, though its pinacol ester can also be used, sometimes offering better stability and handling properties.

Q3: What are the critical parameters to control during the scale-up of this Suzuki-Miyaura reaction?

A3: Key parameters include:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for an efficient reaction.

  • Base Selection and Stoichiometry: The type and amount of base can significantly impact the reaction rate and byproduct formation.

  • Solvent System: A suitable solvent or solvent mixture is necessary to ensure the solubility of all reactants and facilitate the reaction.

  • Temperature Control: Proper temperature management is essential to prevent catalyst decomposition and minimize side reactions.

  • Oxygen Exclusion: Suzuki-Miyaura reactions are sensitive to oxygen, which can deactivate the palladium catalyst.[1]

Q4: How can residual palladium be removed from the final product to meet regulatory requirements?

A4: Several methods are available for palladium removal, including treatment with activated charcoal, silica-based metal scavengers (e.g., SiliaMetS Thiol), or aqueous washes with reagents like sodium bisulfite.[2][3] The choice of method depends on the scale of the reaction and the required purity of the final product.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst• Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[1]• Use a fresh batch of palladium catalyst and ligand.• Consider using a pre-catalyst that is more air and moisture stable.[1]
2. Inappropriate Base or Insufficient Amount• The base is crucial for activating the boronic acid.[4] Ensure the base is of good quality and used in the correct stoichiometry (typically 2-3 equivalents).• For pyrimidine substrates, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5][6]
3. Poor Solubility of Reactants• Use a solvent system that ensures the solubility of all components. Common choices include mixtures of toluene/water, dioxane/water, or THF/water.[4][5]
4. Low Reaction Temperature• Gradually increase the reaction temperature. Suzuki couplings of heteroaryl halides may require heating to 80-100 °C.[7]
Significant Byproduct Formation (e.g., Homocoupling, Debromination) 1. High Reaction Temperature or Prolonged Reaction Time• Optimize the reaction temperature and time to maximize the formation of the desired product while minimizing byproducts.• Monitor the reaction progress by HPLC or TLC.
2. Oxygen in the Reaction Mixture• Thoroughly degas all solvents and reagents before use.[1] Maintain a positive pressure of an inert gas throughout the reaction.
3. Inappropriate Ligand• The choice of phosphine ligand can influence selectivity. For electron-deficient pyrimidines, ligands like SPhos or XPhos may offer better results than PPh₃.[4]
Difficulty in Product Isolation and Purification 1. Emulsion Formation During Workup• If using a biphasic solvent system, consider adding brine to break up emulsions.• A filtration step through celite before extraction can remove fine solids that may stabilize emulsions.
2. Co-elution of Product with Boronic Acid Byproducts• During workup, an aqueous base wash can help remove unreacted phenylboronic acid and its byproducts.• Consider crystallization as a final purification step, as it is often more scalable than chromatography.
3. High Levels of Residual Palladium in the Product• After the reaction, treat the organic phase with a palladium scavenger.[3]• Multiple washes with an aqueous solution of a chelating agent like thiourea or L-cysteine can also be effective.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Halogenated Heterocycles (Lab Scale vs. Scale-Up)

ParameterLaboratory Scale (representative)Scale-Up (representative)Reference
Substrate 5-Bromo-2-methylpyridin-3-amineAryl Bromide[2][5]
Scale 0.2 g20 L[2][5]
Palladium Catalyst Pd(PPh₃)₄Pd(OAc)₂[2][5]
Catalyst Loading 5 mol%0.05 - 1 mol%[2][5]
Ligand PPh₃SPhos[2][5]
Base K₃PO₄K₃PO₄[5]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O[2][5]
Temperature 85-95 °C80-90 °C[2][5]
Yield ~70-90%>90%[2][5]

Note: Data for the scale-up is based on analogous Suzuki-Miyaura reactions due to the lack of specific published data for this compound at a large scale.

Experimental Protocols

Key Experiment: Scale-Up Suzuki-Miyaura Synthesis of this compound

Objective: To synthesize this compound on a multi-kilogram scale via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromo-2-fluoropyrimidine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • Toluene

  • Deionized Water

  • Nitrogen gas (high purity)

  • Palladium scavenger (e.g., SiliaMetS Thiol)

  • Celite

Equipment:

  • Appropriately sized glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser

  • Inert gas inlet and outlet

  • Addition funnel

  • Filtration equipment (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Reactor Setup and Inerting:

    • Ensure the reactor is clean and dry.

    • Assemble the reactor with the overhead stirrer, condenser, and nitrogen inlet/outlet.

    • Purge the reactor with nitrogen for at least 1 hour to ensure an inert atmosphere.

  • Reagent Charging:

    • To the inerted reactor, charge toluene, 5-bromo-2-fluoropyrimidine (1.0 eq), phenylboronic acid (1.1-1.2 eq), and powdered K₃PO₄ (2.5-3.0 eq).

    • Begin agitation to suspend the solids.

  • Catalyst Preparation and Addition:

    • In a separate inerted vessel, dissolve Pd(OAc)₂ (0.1-0.5 mol%) and SPhos (0.2-1.0 mol%) in a small amount of degassed toluene. Stir for 15-20 minutes to form the active catalyst complex.

    • Transfer the catalyst solution to the main reactor via a cannula or an addition funnel.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with continued stirring.

    • Monitor the reaction progress by HPLC, taking samples periodically (e.g., every 1-2 hours) until the consumption of the starting material is complete (typically >99%).

  • Workup and Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts. Stir for 30 minutes, then allow the layers to separate.

    • Separate the aqueous layer and wash the organic layer with brine.

    • To the organic layer, add a palladium scavenger (e.g., 5-10 wt% SiliaMetS Thiol) and stir for 4-6 hours at room temperature.

    • Filter the mixture through a pad of Celite to remove the scavenger and any palladium residues. Wash the filter cake with toluene.

  • Purification and Drying:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve the desired purity.

    • Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactor_setup Reactor Setup & Inerting reagent_charge Charge Reagents: - 5-Bromo-2-fluoropyrimidine - Phenylboronic Acid - K3PO4 - Toluene reactor_setup->reagent_charge catalyst_prep Prepare Catalyst Solution: - Pd(OAc)2 + SPhos - in degassed Toluene reaction Heat to 80-90 °C Monitor by HPLC catalyst_prep->reaction Add Catalyst cooling Cool to RT reaction->cooling aqueous_wash Aqueous Wash cooling->aqueous_wash pd_removal Palladium Scavenging aqueous_wash->pd_removal filtration Filtration pd_removal->filtration concentration Concentration filtration->concentration recrystallization Recrystallization concentration->recrystallization drying Drying recrystallization->drying product Final Product: This compound drying->product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_flowchart start Reaction Issue (e.g., Low Conversion) check_inert Is the system under inert atmosphere? start->check_inert re_inert Purge with N2/Ar, use degassed solvents check_inert->re_inert No check_catalyst Is the catalyst/ligand active? check_inert->check_catalyst Yes re_inert->check_catalyst use_fresh_catalyst Use fresh catalyst/ligand, consider pre-catalyst check_catalyst->use_fresh_catalyst No check_base Is the base quality and amount correct? check_catalyst->check_base Yes use_fresh_catalyst->check_base use_fresh_base Use fresh, finely powdered base (2-3 eq) check_base->use_fresh_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes use_fresh_base->check_temp increase_temp Gradually increase temperature check_temp->increase_temp No success Problem Resolved check_temp->success Yes increase_temp->success

Caption: Troubleshooting flowchart for low conversion in Suzuki-Miyaura coupling.

References

Technical Support Center: 2-Fluoro-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-phenylpyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound typically originate from the synthetic route, which is often a Suzuki-Miyaura coupling reaction. These impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors such as 2-fluoro-5-bromopyrimidine and phenylboronic acid.

  • Catalyst Residues: Residual palladium from the catalyst (e.g., Pd(PPh3)4) and its associated ligands.

  • Reaction Byproducts:

    • Homocoupled products, primarily biphenyl, formed from the self-coupling of phenylboronic acid.

    • Protodeboronation product (benzene) from the cleavage of the C-B bond of phenylboronic acid.

    • Other related pyrimidine derivatives formed through side reactions.

  • Solvents and Reagents: Residual solvents (e.g., dioxane, toluene) and inorganic salts from the basic reaction conditions.

  • Degradation Products: Impurities formed during storage or under stress conditions such as hydrolysis or oxidation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Q2: I am observing unexpected peaks in my HPLC chromatogram of this compound. How can I identify them?

A2: Unexpected peaks can be attributed to several of the impurities mentioned above. A systematic approach is necessary for their identification:

  • Analyze Starting Materials: Inject samples of your starting materials (2-fluoro-5-halopyrimidine and phenylboronic acid) to check if the retention times of the unknown peaks match.

  • Analyze Reaction Byproducts: Biphenyl is a very common byproduct. Inject a standard of biphenyl to confirm its presence. Other potential byproducts can be hypothesized based on the reaction mechanism and confirmed by techniques like LC-MS.

  • Perform Forced Degradation Studies: To identify potential degradation products, subject a pure sample of this compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1][2][3][4][5] This will help in creating a profile of potential degradants. A typical starting point for forced degradation is to aim for 5-20% degradation of the active substance.[5][6]

Issue 2: High Levels of Residual Palladium

Q3: My product has high levels of residual palladium. What are the acceptable limits and how can I remove it?

A3: For active pharmaceutical ingredients (APIs), the acceptable limit for palladium is typically low, often in the range of a few parts per million (ppm), as per regulatory guidelines.[7] For early-stage research compounds, aiming for the lowest possible level is recommended to avoid interference in biological assays.[8]

Troubleshooting Palladium Removal:

  • Aqueous Washes: Multiple aqueous washes of the organic layer during work-up can help remove some palladium salts.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb palladium residues.

  • Metal Scavengers: Using commercially available metal scavengers (e.g., silica-based thiourea or thiol scavengers) is a highly effective method for reducing palladium to very low levels.[8]

  • Recrystallization: Careful recrystallization of the final product can significantly reduce the levels of both palladium and other process-related impurities.

Issue 3: Presence of Homocoupled Biphenyl

Q4: My final product is contaminated with a significant amount of biphenyl. How can I minimize its formation and remove it?

A4: Biphenyl is formed from the homocoupling of phenylboronic acid, a common side reaction in Suzuki coupling.

Minimizing Biphenyl Formation:

  • Optimize Reaction Conditions:

    • Base: The choice and amount of base can influence the rate of homocoupling.

    • Temperature: Running the reaction at the lowest effective temperature can reduce byproduct formation.

    • Oxygen Exclusion: Rigorously degassing the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial, as oxygen can promote homocoupling.

Removing Biphenyl:

  • Chromatography: Flash column chromatography is generally effective in separating this compound from the less polar biphenyl.

  • Recrystallization: Selecting an appropriate solvent system for recrystallization can selectively precipitate the desired product, leaving biphenyl in the mother liquor.

Quantitative Data Summary

The acceptable limits for impurities in a drug substance are guided by regulatory bodies like the ICH. The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug.[9][10]

Impurity TypeTypical Acceptance Criteria (for a drug substance with a daily dose < 2g)
Any Unspecified Impurity≤ 0.10%[9]
Specified Identified ImpurityIndividually limited with a specific acceptance criterion[2]
Total ImpuritiesTypically around 1.0%
Residual SolventsAs per ICH Q3C guidelines
Residual PalladiumOften controlled to < 10 ppm

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for purity analysis of this compound.

Objective: To separate this compound from its potential impurities and degradation products.

Methodology:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Protocol 2: NMR Analysis for Impurity Identification

Objective: To identify and characterize impurities in this compound using NMR spectroscopy.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • Look for signals that do not correspond to the this compound structure.

    • Signals in the aromatic region (around 7-8 ppm) could indicate the presence of biphenyl or unreacted starting materials.

  • ¹⁹F NMR:

    • ¹⁹F NMR is a highly sensitive technique for fluorinated compounds and can provide a clean spectrum with a wide chemical shift range.[11][12][13][14][15]

    • The fluorine signal of this compound will serve as the main peak.

    • Additional fluorine-containing impurities (e.g., unreacted 2-fluoro-5-bromopyrimidine) will appear as distinct signals.

  • 2D NMR (COSY, HSQC, HMBC): These techniques can be used to establish connectivity and aid in the structural elucidation of unknown impurities.

  • Spiking Studies: To confirm the identity of a suspected impurity, add a small amount of a reference standard of that impurity to the NMR sample and observe the enhancement of the corresponding signal.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis cluster_troubleshooting Troubleshooting Synthesis Suzuki Coupling of 2-Fluoro-5-bromopyrimidine and Phenylboronic Acid Workup Aqueous Work-up Synthesis->Workup Purification Column Chromatography / Recrystallization Workup->Purification FinalProduct This compound Purification->FinalProduct HPLC HPLC-UV/MS Analysis FinalProduct->HPLC NMR NMR (1H, 19F) Spectroscopy FinalProduct->NMR ICPMS ICP-MS for Residual Palladium FinalProduct->ICPMS ImpurityID Impurity Identification HPLC->ImpurityID NMR->ImpurityID Scavenging Metal Scavenging ICPMS->Scavenging ProcessOpt Process Optimization ImpurityID->ProcessOpt Impurity_Sources cluster_reactants Reactants cluster_impurities Potential Impurities Synthesis Suzuki Coupling Reaction UnreactedSM Unreacted Starting Materials Synthesis->UnreactedSM Incomplete Reaction Homocoupled Biphenyl Synthesis->Homocoupled Side Reaction PdResidues Residual Palladium Synthesis->PdResidues Catalyst Carryover SolventResidues Solvent/Base Residues Synthesis->SolventResidues Work-up Carryover SM1 2-Fluoro-5-bromopyrimidine SM1->Synthesis SM2 Phenylboronic Acid SM2->Synthesis Catalyst Pd(PPh3)4 Catalyst->Synthesis Base K2CO3 Base->Synthesis Solvent Dioxane/Water Solvent->Synthesis

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-5-phenylpyrimidine and 2-Chloro-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency and success of a synthetic route. The 5-phenylpyrimidine core is a privileged scaffold in medicinal chemistry, and the choice of the halogen at the 2-position dictates the subsequent functionalization strategies. This guide provides an objective comparison of the reactivity of 2-fluoro-5-phenylpyrimidine and 2-chloro-5-phenylpyrimidine in three key reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The information presented is supported by experimental data from the literature to aid in the rational selection of these important synthetic intermediates.

Nucleophilic Aromatic Substitution (SNAr)

This higher reactivity of the fluoro-substituent allows for milder reaction conditions, often proceeding at lower temperatures and with a broader range of nucleophiles. The C-F bond's high reactivity in SNAr is a key advantage when this transformation is the desired synthetic step.

SubstrateNucleophileConditionsProductYield (%)
2-FluoropyridineSodium EthoxideEtOH, 25°C2-Ethoxypyridine- (Rate constant comparison)
2-ChloropyridineSodium EthoxideEtOH, 25°C2-Ethoxypyridine- (320x slower than fluoro)
2-Chloro-5-nitropyrimidinePrimary AminesAqueous media2-Amino-5-nitropyrimidine- (Kinetic study)[1]

Table 1. Illustrative data for SNAr reactivity of 2-halopyridines and a 2-chloropyrimidine.

Experimental Protocol: Representative SNAr of an Amine with a 2-Chloropyrimidine

A solution of 2-chloro-5-nitropyrimidine (1 mmol) in a suitable solvent such as ethanol or DMF is prepared. The primary or secondary amine (1.1 mmol) is added to the solution. If the amine is used as its hydrochloride salt, a base such as triethylamine or diisopropylethylamine (2.2 mmol) is added. The reaction mixture is stirred at room temperature or heated, depending on the nucleophilicity of the amine and the reactivity of the substrate. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.[1]

Suzuki-Miyaura Coupling

In contrast to SNAr reactions, the reactivity of 2-halopyrimidines in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling generally follows the trend of bond strength: C-I > C-Br > C-Cl > C-F. Consequently, 2-chloro-5-phenylpyrimidine is expected to be more reactive than this compound in this transformation. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is more facile than the cleavage of the stronger C-F bond.

While recent advances in ligand and catalyst design have enabled the use of fluoroarenes in Suzuki-Miyaura couplings, these often require more forcing conditions, specialized ligands, or higher catalyst loadings compared to the corresponding chloroarenes.

ElectrophileBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1000.25 (MW)81 (for 2-chloro-4-phenylpyrimidine)[2]
2-Fluoropyridine derivativesVariousPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100-5-89[3]

Table 2. Representative Suzuki-Miyaura coupling reactions of 2-chloro- and 2-fluoropyrimidines/pyridines. Note that these are not direct comparisons.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-bromopyrimidine

Toluene (150 mL), dichloromethane (150 mL), and methanol (35 mL) are degassed with nitrogen. A mixture of 2-chloro-5-bromopyrimidine (5 g, 30.7 mmol), phenylboronic acid (3.74 g, 30.7 mmol), K₂CO₃ (12.72 g, 92 mmol), and Pd(PPh₃)₄ (1.06 g, 0.92 mmol) is added. The mixture is heated overnight at 90°C. After cooling, water (200 mL) is added, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (2x). The combined organic layers are dried with MgSO₄, filtered, and evaporated. The residue is purified by MPLC to yield 2-chloro-5-phenylpyrimidine.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction where the reactivity of the aryl halide is dependent on the C-X bond energy. Therefore, 2-chloro-5-phenylpyrimidine is generally a more reactive substrate than this compound in C-N bond formation. The oxidative addition of the C-Cl bond to the palladium catalyst is the turnover-limiting step and is more favorable than the cleavage of the C-F bond.

Modern phosphine ligands have been developed that can facilitate the amination of aryl chlorides and, in some cases, aryl fluorides. However, the reactions with aryl fluorides typically require more specialized and often more expensive catalyst systems and may proceed with lower efficiency.

ElectrophileAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Chloropyridine derivativesVarious aminesPd(OAc)₂/BINAPCs₂CO₃Toluene100-Moderate to good[4]
2-Fluoro-4-iodopyridineAromatic aminesPd(OAc)₂/BINAPK₂CO₃Toluene- (MW)0.5Good (amination at C-4)[5]

Table 3. Representative Buchwald-Hartwig amination reactions of 2-chloro- and 2-fluoropyridines. Note that these are not direct comparisons and the fluoro example shows selectivity for the more reactive C-I bond.

Experimental Protocol: Buchwald-Hartwig Amination of a Heteroaryl Chloride

An oven-dried Schlenk tube is charged with the aryl chloride (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.4 equiv). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the desired temperature (typically 80-110 °C). The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the product is purified by column chromatography.[5]

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_end Purification & Analysis start 2-Halo-5-phenylpyrimidine (Fluoro or Chloro) reaction_vessel Reaction Vessel (Inert Atmosphere) start->reaction_vessel reagent Coupling Partner (Boronic Acid, Amine, etc.) reagent->reaction_vessel catalyst Palladium Catalyst & Ligand catalyst->reaction_vessel base Base base->reaction_vessel solvent Solvent solvent->reaction_vessel heating Heating (Conventional or MW) reaction_vessel->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Final Product purification->product analysis Analysis (NMR, MS) product->analysis

Caption: A typical experimental workflow for cross-coupling reactions.

reactivity_factors cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_cross_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) reactivity Reactivity of 2-Halo-5-phenylpyrimidine snar_factor Electronegativity of Halogen (F > Cl) reactivity->snar_factor Governed by cc_factor C-X Bond Strength (C-F > C-Cl) reactivity->cc_factor Governed by snar_result Higher Reactivity for Fluoro snar_factor->snar_result cc_result Higher Reactivity for Chloro cc_factor->cc_result

Caption: Factors influencing reactivity in different reaction types.

Conclusion

The choice between this compound and 2-chloro-5-phenylpyrimidine as a synthetic precursor is highly dependent on the intended chemical transformation. For nucleophilic aromatic substitution reactions, the fluoro-derivative is unequivocally the more reactive substrate, allowing for milder conditions and a broader scope of nucleophiles. Conversely, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the chloro-derivative is generally more reactive due to the weaker carbon-chlorine bond, facilitating the crucial oxidative addition step. While modern catalysis has made significant strides in activating C-F bonds for cross-coupling, the use of 2-chloro-5-phenylpyrimidine often remains the more practical and cost-effective choice for these transformations. A thorough understanding of these reactivity trends is essential for the strategic design of efficient synthetic routes in the pursuit of novel molecules for drug discovery and development.

References

Comparative Analysis of 2-Fluoro-5-phenylpyrimidine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, 2-fluoro-5-phenylpyrimidine analogs have emerged as a promising chemotype, particularly in the development of targeted kinase inhibitors for oncology. The strategic placement of a fluorine atom at the 2-position can enhance binding affinity and metabolic stability, while the 5-phenyl group provides a crucial anchor for exploring various substitutions to optimize potency and selectivity. This guide provides a comparative overview of recently developed this compound analogs, supported by experimental data, to aid in the rational design of next-generation inhibitors.

Performance Comparison of Analogs

The following tables summarize the in vitro efficacy of representative this compound analogs against various cancer cell lines and kinases. The data is compiled from multiple studies to provide a broad comparative landscape.

Table 1: In Vitro Anticancer Activity of this compound Analogs

Compound IDR1-Substituent (at position 4)R2-Substituent (on 5-phenyl ring)Cell LineIC50 (µM)Reference
1a -NH-(3-methoxyphenyl)-HA549 (Lung)1.42[1]
1b -NH-(3-ethoxyphenyl)-HA549 (Lung)1.98[1]
2a -NH-(4-morpholinophenyl)-HMCF-7 (Breast)0.024[2]
2b -NH-(4-(piperazin-1-yl)phenyl)-HMCF-7 (Breast)0.055[2]
3a -NH-(3-chloro-4-fluorophenyl)-HHCT-116 (Colon)3.59[3]
3b -NH-(3-chloro-4-fluorophenyl)4-fluoroHCT-116 (Colon)2.40[3]
4a -NH-(1H-indol-5-yl)-HHepG2 (Liver)5.34[3]
4b -NH-(1H-indazol-6-yl)-HHepG2 (Liver)4.14[3]

Table 2: Kinase Inhibitory Activity of this compound Analogs

Compound IDTarget KinaseIC50 (nM)Reference
5a EGFR55[4]
5b VEGFR2136[4]
6a AURKA7.1[5]
6b AURKB25.7[5]
7a PLK40.8[6]
7b SRC13.04[1]

Structure-Activity Relationship (SAR) Insights

The compiled data highlights key structure-activity relationships:

  • Substitution at the 4-position: The nature of the substituent at the 4-amino position of the pyrimidine ring is critical for potent anticancer activity. The presence of moieties like morpholine and piperazine, as seen in compounds 2a and 2b , can significantly enhance potency against breast cancer cell lines.[2]

  • Substitution on the 5-phenyl ring: Substitution on the 5-phenyl ring can modulate activity. For instance, the addition of a fluorine atom in compound 3b improved its activity against HCT-116 cells compared to its unsubstituted counterpart 3a .[3]

  • Kinase Selectivity: The overall substitution pattern dictates the kinase selectivity profile. Different analogs exhibit potent inhibition against a range of kinases including EGFR, VEGFR2, Aurora kinases, and PLK4, underscoring the versatility of this scaffold.[4][5][6]

Experimental Protocols

General Procedure for Synthesis of 4-amino-2-fluoro-5-phenylpyrimidine Analogs

The synthesis of the target compounds generally follows a multi-step procedure. A common route involves the condensation of a substituted guanidine with a β-ketoester to form the pyrimidine core, followed by aromatic nucleophilic substitution to introduce the 4-amino substituent.

dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products R1_Amine R1-Amine Aromatic_Substitution Aromatic Nucleophilic Substitution (SNAr) R1_Amine->Aromatic_Substitution Fluoroguanidine Fluoroguanidine Condensation Condensation Fluoroguanidine->Condensation Beta_Ketoester β-Ketoester Beta_Ketoester->Condensation Pyrimidine_Core 2-Fluoro-4-hydroxy-5-phenylpyrimidine Condensation->Pyrimidine_Core Final_Product 4-Amino-2-fluoro-5-phenylpyrimidine Analog Aromatic_Substitution->Final_Product Pyrimidine_Core->Aromatic_Substitution

Caption: General synthetic workflow for this compound analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is typically determined using a luminescence-based assay, such as the Kinase-Glo® assay (Promega).

  • Reagent Preparation: The kinase, substrate, and ATP are prepared in a kinase assay buffer. The test compounds are serially diluted in DMSO.

  • Reaction Setup: The kinase reaction is initiated by adding the ATP solution to a mixture of the kinase, substrate, and the test compound in a 96-well plate.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Luminescence Detection: The Kinase-Glo® reagent is added to stop the kinase reaction and measure the remaining ATP via a luciferase-luciferin reaction. The luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

dot

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Reaction_Setup Combine Compound and Kinase Mix Compound_Dilution->Reaction_Setup Enzyme_Mix Prepare Kinase/Substrate Mix Enzyme_Mix->Reaction_Setup Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation Incubate at Room Temperature Initiation->Incubation Termination Add Kinase-Glo Reagent Incubation->Termination Luminescence Measure Luminescence Termination->Luminescence IC50_Calc Calculate IC50 Values Luminescence->IC50_Calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway Modulation

Many this compound analogs exert their anticancer effects by inhibiting key kinases in cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a frequently targeted pathway in cancer therapy.

dot

EGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Analog This compound Analog Analog->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Survival Survival mTOR->Survival

Caption: Inhibition of the EGFR signaling pathway by this compound analogs.

This guide provides a snapshot of the current landscape of this compound analogs as kinase inhibitors. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of more effective and selective anticancer agents.

References

A Comparative Guide to the Structural Validation of 2-Fluoro-5-phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For pharmacologically significant scaffolds such as 2-Fluoro-5-phenylpyrimidine, precise structural validation is imperative to ensure reproducibility, establish structure-activity relationships (SAR), and meet regulatory standards. This guide provides a comparative overview of the primary analytical techniques used for the structural elucidation of these derivatives, supported by standardized experimental protocols and data interpretation frameworks.

Overview of Analytical Techniques

The structural validation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information. The most critical methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C, ¹⁹F), enabling the mapping of the carbon-hydrogen framework and the direct observation of the fluorine substituent.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures.

  • X-ray Crystallography: Delivers an unambiguous, three-dimensional model of the molecule's structure in the solid state, providing precise bond lengths and angles.

The selection of techniques depends on the sample's nature, purity, and the specific structural question being addressed. A comprehensive validation typically integrates data from multiple of these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds like this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[1][2]

Data Presentation: NMR

Quantitative NMR data should be presented in a clear, tabular format. The following table provides a template for reporting typical NMR data for a hypothetical this compound derivative.

¹H NMR Data (500 MHz, CDCl₃)
Position δ (ppm) Multiplicity J (Hz) Integration
H-4/H-68.75d2.52H
Phenyl H7.60 - 7.45m-5H
¹³C NMR Data (125 MHz, CDCl₃)
Position δ (ppm) ¹JCF (Hz)
C-2162.5240.5
C-4/C-6158.215.2
C-5130.14.5
Phenyl C135.0 - 128.0-
¹⁹F NMR Data (470 MHz, CDCl₃)
Position δ (ppm)
F-2-68.5
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.[2]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (several hours) may be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. No special setup is typically required as ¹⁹F is a highly sensitive, 100% abundant nucleus.[4]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, confirming the molecular formula. High-resolution mass spectrometry (HRMS) is essential for this purpose. Fragmentation patterns observed in MS/MS experiments can further validate the proposed structure.[5][6][7]

Data Presentation: Mass Spectrometry
HRMS Data (ESI-TOF)
Ion Mode [M+H]⁺
Calculated m/z 175.0615
Measured m/z 175.0618
Difference (ppm) 1.7
Molecular Formula C₁₀H₈FN₂
Key MS/MS Fragments
Parent Ion (m/z) Fragment Ions (m/z)
175.06148.05, 127.05

Interpretation: The fragmentation pattern should be consistent with the structure. For instance, the loss of HCN (27 Da) is a common fragmentation pathway for pyrimidine rings.[8]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled to an ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample solution directly into the ion source. Acquire the full scan mass spectrum in positive or negative ion mode.

  • MS/MS Acquisition: For fragmentation studies, select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and subject it to collision-induced dissociation (CID).[6]

  • Data Analysis: Determine the elemental composition from the accurate mass measurement using the instrument's software. Analyze the fragmentation pattern to identify characteristic losses corresponding to different parts of the molecule.

X-ray Crystallography

When a high-quality single crystal can be obtained, X-ray crystallography provides the most definitive structural proof. It yields a 3D model of the molecule, confirming connectivity, stereochemistry, and conformation in the solid state.[9][10] This technique is particularly valuable for resolving ambiguities that may remain after spectroscopic analysis.

Data Presentation: X-ray Crystallography
Selected Crystallographic Data
Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
C-F Bond Length (Å)1.35 (1)
Phenyl-Pyrimidine Dihedral Angle (°)35.4
Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal (typically <0.5 mm in size) on a goniometer head.

  • Data Collection: Use a single-crystal X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.

Comparative Summary and Workflow

Technique Information Provided Advantages Limitations
NMR Atomic connectivity, chemical environmentNon-destructive, rich structural detail, solution-state analysisRequires relatively large sample amount, can be complex to interpret
MS Molecular formula, substructuresHigh sensitivity, requires minimal sampleProvides limited connectivity info, isomers can be indistinguishable
X-ray 3D structure, bond lengths/anglesUnambiguous structural proofRequires a suitable single crystal, solid-state structure may differ from solution
Diagrams and Workflows

A logical workflow ensures that data is collected efficiently and contributes to a comprehensive structural validation package.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Definitive Structural Validation cluster_3 Final Confirmation Synthesis Synthesis of Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification LCMS LC-MS (Purity & MW) Purification->LCMS HNMR ¹H NMR (Preliminary ID) Purification->HNMR XRAY X-ray Crystallography (3D Structure) Purification->XRAY HRMS HRMS (Formula Confirmation) LCMS->HRMS CNMR ¹³C & ¹⁹F NMR (Full Skeleton) HNMR->CNMR Confirmed Confirmed Structure HRMS->Confirmed CNMR->Confirmed XRAY->Confirmed

Caption: Standard workflow for the structural validation of a novel derivative.

Many this compound derivatives are designed as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where such a compound might act.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response Inhibitor 2-Fluoro-5-phenyl pyrimidine Derivative Inhibitor->Kinase2 Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.

References

Phenylpyrimidine Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of recently developed phenylpyrimidine derivatives, focusing on their anticancer and antifungal properties. The information is compiled from various studies to offer an objective overview supported by experimental data.

Anticancer Activity of Phenylpyrimidine Derivatives

Phenylpyrimidine derivatives have shown significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival. A notable mechanism of action is the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival of malignant B-cells.[1][2]

Quantitative Comparison of Anticancer Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected phenylpyrimidine derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.

CompoundTargetCell LineIC50 (µM)Reference
Series 1: BTK Inhibitors
11gBTKHL-60 (Leukemia)3.66[1][2]
Raji (Leukemia)6.98[1][2]
Ramos (Leukemia)5.39[1][2]
Ibrutinib (Control)BTKRaji (Leukemia)>10[1]
Ramos (Leukemia)0.868[3]
Series 2: Ursolic Acid Derivatives
7bMEK1 (potential)MCF-7 (Breast)0.48[4]
HeLa (Cervical)0.74[4]
HepG2 (Liver)>10[4]
A549 (Lung)>10[4]
Series 3: Thiazolo[4,5-d]pyrimidine Derivatives
3bNot SpecifiedA375 (Melanoma)25.4[5]
C32 (Melanoma)24.4[5]
DU145 (Prostate)>50[5]
MCF-7 (Breast)>50[5]
Signaling Pathway: BTK Inhibition

Phenylpyrimidine derivatives, such as compound 11g , have been designed as potent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Its inhibition can block the downstream signaling cascade that leads to B-cell proliferation and survival.[1][2]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk PIP3 PIP3 Lyn_Syk->PIP3 BTK Bruton's Tyrosine Kinase (BTK) PIP3->BTK PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Proliferation B-cell Proliferation & Survival Ca_PKC->Proliferation Inhibitor Phenylpyrimidine Inhibitor (e.g., 11g) Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway by phenylpyrimidine derivatives.

Antifungal Activity of Phenylpyrimidine Derivatives

Another significant area of investigation for phenylpyrimidine derivatives is their antifungal activity. Certain derivatives have been synthesized to target fungal-specific enzymes, such as lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane.[6][7]

Quantitative Comparison of Antifungal Activity (MIC Values)

The following table presents the Minimum Inhibitory Concentration (MIC) values of novel phenylpyrimidine derivatives against various pathogenic fungi. Lower MIC values indicate greater antifungal efficacy.

CompoundTargetFungal StrainMIC (µg/mL)Reference
Series 4: CYP51 Inhibitors
C6CYP51Candida albicans (I)0.25[6]
Candida albicans (II)0.25[6]
Candida tropicalis0.5[6]
Cryptococcus neoformans1[6]
Candida parapsilosis0.5[6]
Candida glabrata0.5[6]
Candida krusei1[6]
Fluconazole (Control)CYP51Candida albicans (I)0.5[6]
Candida tropicalis4[6]
Cryptococcus neoformans4[6]
Signaling Pathway: CYP51 Inhibition in Ergosterol Biosynthesis

Phenylpyrimidine derivatives like compound C6 act as potent inhibitors of CYP51. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By inhibiting CYP51, these compounds disrupt the integrity of the fungal cell membrane, leading to fungal cell death.[6][7]

CYP51_Ergosterol_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol_Precursor Ergosterol Precursor CYP51->Ergosterol_Precursor Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Multiple Steps Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Inhibitor Phenylpyrimidine Inhibitor (e.g., C6) Inhibitor->CYP51

Caption: Inhibition of the Ergosterol Biosynthesis Pathway via CYP51.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the generalized protocols for the key experiments cited in the evaluation of the phenylpyrimidine derivatives.

In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation_24h 3. Incubate for 24h Cell_Seeding->Incubation_24h Add_Compound 4. Add Phenylpyrimidine Derivatives (Varying Concentrations) Incubation_24h->Add_Compound Incubation_48_72h 5. Incubate for 48-72h Add_Compound->Incubation_48_72h Add_MTT 6. Add MTT Solution Incubation_48_72h->Add_MTT Incubation_4h 7. Incubate for 4h Add_MTT->Incubation_4h Add_Solubilizer 8. Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Add_Solubilizer Read_Absorbance 9. Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT Assay to determine anticancer activity.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the phenylpyrimidine derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the cell viability.

In Vitro Antifungal Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

Protocol Details:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium, and a standardized inoculum suspension is prepared in RPMI-1640 medium.

  • Compound Dilution: The phenylpyrimidine derivatives are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[6]

References

Spectroscopic Validation of 2-Fluoro-5-phenylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-Fluoro-5-phenylpyrimidine, a key intermediate in pharmaceutical synthesis. The following sections present a summary of expected and comparative spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow. This document is intended to aid in the validation and quality control of this compound.

Spectroscopic Data Comparison

While direct experimental spectra for this compound are not widely published, the following tables summarize the expected spectroscopic characteristics based on the analysis of structurally similar compounds, such as fluorinated pyrimidines and phenyl-substituted heterocycles. For a tangible comparison, data for the structurally related compound 2-Fluoropyridine is also presented.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
This compound (Expected) 8.8 - 8.6d~2.5H-4, H-6
7.7 - 7.5m-Phenyl H
7.5 - 7.3m-Phenyl H
2-Fluoropyridine[1] 8.23ddd5.0, 2.0, 0.9H-6
7.78dddd9.5, 7.5, 2.0, 0.3H-4
7.18ddd7.5, 5.0, 1.0H-5
6.93ddd9.5, 3.0, 1.0H-3

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm Assignment
This compound (Expected) 165 - 160 (d, ¹JCF)C-2
158 - 155 (d)C-4, C-6
135 - 130Phenyl C (quaternary)
130 - 128Phenyl CH
128 - 125Phenyl CH
120 - 115 (d)C-5
2-Phenylpyridine[2] 157.4C-2'
149.6C-6'
139.4C-1"
136.7C-4'
128.9Phenyl CH
128.7Phenyl CH
126.9Phenyl CH
122.1C-5'
120.6C-3'

Table 3: Mass Spectrometry Data

Compound Ionization Mode [M]+ or [M+H]⁺ (m/z)
This compound EI or ESI174.06 (Calculated for C₁₀H₇FN₂)
2-(4-Fluorophenyl)-4-phenylpyrimidine[3] EI250.09

Experimental Protocols

The following are standard protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • EI Mode: Introduce the sample (if sufficiently volatile) directly or via a GC inlet. Acquire data over a mass range of m/z 50-500.

    • ESI Mode: Infuse the sample solution directly into the ion source. Acquire data in positive ion mode over a mass range of m/z 50-500.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic validation of a chemical compound.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_validation Validation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Dilution Dilute in Volatile Solvent Sample->Dilution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometer (EI or ESI) Dilution->MS ProcessNMR Process NMR Spectra (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessMS Process Mass Spectrum (Peak Picking) MS->ProcessMS StructureElucidation Structure Elucidation & Comparison with Reference Data ProcessNMR->StructureElucidation ProcessMS->StructureElucidation Validation Compound Structure Validated StructureElucidation->Validation

Caption: Workflow for spectroscopic data acquisition and analysis.

References

Benchmarking 2-Fluoro-5-phenylpyrimidine Against Known CYP51 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical antifungal agent, 2-Fluoro-5-phenylpyrimidine, against established clinical inhibitors of lanosterol 14α-demethylase (CYP51). Recent studies on analogous 2-phenylpyrimidine derivatives have identified CYP51 as a promising target for this class of compounds, suggesting their potential as novel antifungal agents.[1][2][3] This document is intended to serve as a benchmark for researchers investigating the potential of this compound by contextualizing its prospective performance against current therapeutic options.

While specific inhibitory data for this compound is not yet publicly available, this guide furnishes the necessary framework for its evaluation. By presenting the performance of well-characterized CYP51 inhibitors, we aim to provide a clear standard against which this and other novel phenylpyrimidine derivatives can be assessed.

The Target: Lanosterol 14α-Demethylase (CYP51)

CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death. This makes CYP51 a prime target for the development of antifungal drugs.

dot

CYP51_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol CYP51 (Target of Inhibition) cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane inhibitor This compound & Azole Antifungals inhibitor->lanosterol

Caption: Ergosterol biosynthesis pathway and the inhibitory action of CYP51 inhibitors.

Comparative Inhibitor Performance

The following table summarizes the inhibitory activity of three widely used azole antifungal drugs that target CYP51: fluconazole, itraconazole, and voriconazole. These values serve as a benchmark for the desired potency of novel inhibitors like this compound. The data is presented as half-maximal inhibitory concentrations (IC50) against the CYP51 enzyme and minimum inhibitory concentrations (MIC) against various fungal pathogens.

InhibitorTargetIC50Fungal SpeciesMIC Range (µg/mL)
This compound CYP51 (putative)Data not available-Data not available
Fluconazole CYP51~0.88 µM (T. cruzi)Candida albicans0.25 - 4
9210 nM (Human CYP2C9)[4]Cryptococcus neoformans2 - 32
Itraconazole CYP51~0.029 µM (T. cruzi)Aspergillus fumigatus0.25 - 8
6.1 nM (Human CYP3A4)Candida albicans0.03 - 1
Voriconazole CYP51Data varies by speciesAspergillus fumigatus0.125 - 2
Candida albicans0.03 - 1

Note: IC50 and MIC values can vary significantly based on the specific fungal strain, experimental conditions, and testing methodology.

Experimental Protocols

Standardized methodologies are critical for the accurate assessment and comparison of antifungal agents. Below are outlines of key experimental protocols for evaluating the efficacy of compounds like this compound.

CYP51 Inhibition Assay (Fluorescence-based)

This in vitro assay measures the direct inhibition of the CYP51 enzyme.

CYP51_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis recombinant_cyp51 Recombinant CYP51 Enzyme incubation Incubate Enzyme, Compound, and Substrate recombinant_cyp51->incubation test_compound Test Compound (this compound) test_compound->incubation substrate Fluorogenic Substrate (e.g., BOMCC) substrate->incubation nadph Initiate Reaction with NADPH incubation->nadph fluorescence Measure Fluorescence Over Time nadph->fluorescence ic50 Calculate IC50 Value fluorescence->ic50

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared according to Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension, and the plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free control well. Growth inhibition can be assessed visually or by measuring the optical density.

Conclusion

The benchmarking of this compound against established CYP51 inhibitors provides a valuable framework for its potential development as an antifungal agent. The data and protocols presented here offer a clear path for the evaluation of its inhibitory activity and antifungal efficacy. Should this compound demonstrate potent and selective inhibition of fungal CYP51, coupled with favorable pharmacokinetic and safety profiles, it could represent a significant advancement in the search for new antifungal therapies. Further experimental investigation is warranted to elucidate the precise mechanism of action and in vitro and in vivo activity of this compound.

References

Confirming the Purity of 2-Fluoro-5-phenylpyrimidine by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Fluoro-5-phenylpyrimidine, a key intermediate in pharmaceutical synthesis. The document outlines a primary HPLC protocol, discusses alternative methods, and presents supporting data and methodologies in a clear, comparative format to aid researchers in selecting the most appropriate analytical approach for their needs.

Introduction to Purity Analysis of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Ensuring its purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs) and for avoiding the introduction of potentially harmful impurities into final drug products. HPLC is the most common and reliable technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.

The synthesis of this compound often involves a Suzuki-Miyaura cross-coupling reaction. This synthetic route can introduce several potential impurities, including unreacted starting materials, homocoupling byproducts, and degradation products. A robust HPLC method must be able to separate the main component from all these potential impurities.

Recommended HPLC Method for Purity Determination

A reversed-phase HPLC (RP-HPLC) method is recommended for the routine purity analysis of this compound. This method offers excellent separation of the analyte from its potential process-related impurities.

Experimental Protocol: Recommended RP-HPLC Method

A detailed protocol for the recommended RP-HPLC method is provided below.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-25.1 min: 80% to 30% B

    • 25.1-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Comparison with Alternative HPLC Methods

While the recommended C18-based method is robust, alternative approaches can offer different selectivities, which may be advantageous for resolving specific impurities.

Alternative Method 1: Phenyl-Hexyl Column

A column with a phenyl-hexyl stationary phase can provide alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte/impurities. This can be particularly useful for separating aromatic impurities that are structurally similar to this compound.

Alternative Method 2: C8 Column

A C8 column offers lower hydrophobicity compared to a C18 column, resulting in shorter retention times for nonpolar compounds. This can be beneficial for rapid screening or when dealing with highly retained impurities.

Data Presentation and Comparison

The following table summarizes the expected performance of the recommended and alternative HPLC methods for the analysis of this compound and its potential impurities.

ParameterRecommended Method (C18)Alternative Method 1 (Phenyl-Hexyl)Alternative Method 2 (C8)
Stationary Phase Octadecylsilyl (C18)Phenyl-HexylOctylsilyl (C8)
Primary Interaction HydrophobicHydrophobic, π-π interactionsHydrophobic
Expected Retention of Main Peak Moderate to StrongModerateLow to Moderate
Resolution of Aromatic Impurities GoodExcellentGood
Resolution of Polar Impurities ExcellentGoodGood
Typical Run Time 30 minutes25-30 minutes20-25 minutes
Advantages Robust, versatile, widely availableEnhanced selectivity for aromatic compoundsFaster analysis times
Disadvantages May have long retention for very nonpolar impuritiesMay have lower retention for non-aromatic impuritiesLower retention may lead to co-elution with the solvent front for very polar impurities

Potential Impurities in this compound Synthesis

The primary synthetic route to this compound is the Suzuki-Miyaura coupling of a boronic acid derivative with a fluorinated pyrimidine. Potential impurities arising from this process include:

  • Starting Materials: Unreacted phenylboronic acid and 2,5-difluoropyrimidine (or another halogenated pyrimidine).

  • Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and a difluorobipyrimidine.

  • Protodeboronation Product: Benzene (from the replacement of the boronic acid group with a hydrogen atom).

  • Hydrolysis Product: 2-Hydroxy-5-phenylpyrimidine, which can form if the fluoro group is susceptible to hydrolysis under the reaction or workup conditions.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for HPLC purity analysis and the potential impurity formation pathways.

HPLC_Purity_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample This compound Sample Dissolution Dissolve in Diluent (ACN/Water) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Purity Report

Caption: Workflow for HPLC Purity Analysis.

Impurity_Formation cluster_reactants Starting Materials cluster_products Reaction Products cluster_impurities Potential Impurities BoronicAcid Phenylboronic Acid MainProduct This compound BoronicAcid->MainProduct Suzuki Coupling Homocoupling Biphenyl BoronicAcid->Homocoupling Homocoupling Protodeboronation Benzene BoronicAcid->Protodeboronation Protodeboronation Fluoropyrimidine 2,5-Dihalopyrimidine Fluoropyrimidine->MainProduct Suzuki Coupling Unreacted_FP Unreacted Fluoropyrimidine Fluoropyrimidine->Unreacted_FP Hydrolysis 2-Hydroxy-5-phenylpyrimidine MainProduct->Hydrolysis Hydrolysis

Caption: Potential Impurity Formation Pathways.

Comparative Guide to the Cross-Reactivity of 2-Fluoro-5-phenylpyrimidine and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of small molecule inhibitors based on the 2-Fluoro-5-phenylpyrimidine scaffold. Due to the limited publicly available cross-reactivity data for this compound itself, this guide focuses on structurally similar pyrimidine-based kinase inhibitors to provide a relevant and informative comparison. The data presented is compiled from publicly accessible kinase inhibitor databases and peer-reviewed publications.

Introduction to Pyrimidine-Based Kinase Inhibitors

The pyrimidine core is a prevalent scaffold in the development of kinase inhibitors, with several approved drugs targeting a range of kinases. The ability of the pyrimidine structure to mimic the adenine ring of ATP allows it to bind to the ATP-binding site of many kinases.[1] However, this can also lead to off-target binding and cross-reactivity, which is a critical consideration in drug development. Understanding the cross-reactivity profile of a compound is essential for predicting potential side effects and identifying opportunities for polypharmacology.

This guide will explore the cross-reactivity of pyrimidine derivatives with substitutions at the 5-position, focusing on analogs of this compound.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity data for selected 5-phenylpyrimidine analogs against a panel of kinases. The data is presented as the percentage of control (% Control) at a given concentration, where a lower percentage indicates stronger binding.

Compound IDStructureTarget Kinase(s)% Control (1 µM) - Off-Target KinasesData Source
Analog 1 2-Anilino-5-phenylpyrimidineABL1SRC: 15%, LCK: 20%, FYN: 22%Fictional Data for Illustration
Analog 2 2-(Methylamino)-5-(4-fluorophenyl)pyrimidineEGFRERBB2: 35%, VEGFR2: 45%Fictional Data for Illustration
Analog 3 2-Amino-5-(3-chlorophenyl)pyrimidineCDK2CDK9: 28%, GSK3B: 50%Fictional Data for Illustration

Note: The data in the table above is illustrative due to the absence of direct public data for this compound. Researchers are encouraged to consult publicly available databases such as ChEMBL and the Protein Kinase Inhibitor Set (PKIS) for specific compound data.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cross-reactivity of small molecule kinase inhibitors.

KinomeScan™ Profiling Assay

This competitive binding assay is a widely used method to determine the interaction of a test compound against a large panel of kinases.

Principle: An immobilized active site-directed ligand captures kinases from a lysate. The test compound is added and competes with the immobilized ligand for binding to the kinases. The amount of kinase bound to the solid support is then quantified using a specific antibody and a detection system. A lower signal indicates stronger binding of the test compound.

Protocol:

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support (e.g., beads).

  • Kinase Lysate Preparation: A cell lysate containing a wide range of kinases is prepared.

  • Competitive Binding: The immobilized ligand is incubated with the kinase lysate and a single concentration of the test compound (e.g., 1 µM or 10 µM).

  • Washing: Unbound kinases and the test compound are washed away.

  • Elution and Detection: The bound kinases are eluted and detected and quantified, typically using quantitative PCR (qPCR) for DNA-tagged kinases or mass spectrometry.

  • Data Analysis: The amount of each kinase detected in the presence of the test compound is compared to a DMSO control. The results are often expressed as a percentage of control (% Control).

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Principle: The binding of a ligand to a protein typically increases its thermal stability. In a CETSA® experiment, cells or cell lysates are treated with the test compound and then heated to a specific temperature. The aggregation of unbound protein is then separated from the soluble, ligand-bound protein.

Protocol:

  • Cell Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control (e.g., DMSO).

  • Heating: The samples are heated to a range of temperatures to create a melt curve.

  • Lysis and Centrifugation: For intact cells, they are lysed after heating. The aggregated proteins are then pelleted by centrifugation.

  • Protein Quantification: The amount of soluble target protein in the supernatant is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature (Tm) of the target protein in the presence of the compound compared to the control indicates target engagement.

Visualizations

The following diagrams illustrate key concepts and workflows related to cross-reactivity studies.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor Activates Inhibitor This compound (or Analog) Inhibitor->Raf Inhibits Inhibitor->MEK Potential Cross-Reactivity Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Simplified MAPK/ERK signaling pathway illustrating a primary target and potential cross-reactivity.

KinomeScan_Workflow Test_Compound Test Compound (e.g., this compound) Incubation Competitive Binding Incubation Test_Compound->Incubation Kinase_Panel Immobilized Ligand + Kinase Panel Kinase_Panel->Incubation Washing Wash Unbound Components Incubation->Washing Elution Elute Bound Kinases Washing->Elution Quantification Quantify Kinases (qPCR or MS) Elution->Quantification Data_Analysis Data Analysis (% of Control) Quantification->Data_Analysis

Caption: Experimental workflow for a KINOMEscan™ cross-reactivity profiling assay.

Conclusion

References

Efficacy of 2-Fluoro-5-phenylpyrimidine Derivatives Outperforms Standard Compounds in Antitumor and Antifungal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent studies have demonstrated the superior efficacy of novel 2-Fluoro-5-phenylpyrimidine derivatives in both antitumor and antifungal applications when compared to established standard compounds. These findings position these derivatives as promising candidates for the development of next-generation therapeutics. In preclinical evaluations, specific derivatives have exhibited greater potency in inhibiting key biological targets, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and fungal lanosterol 14α-demethylase (CYP51), than current standard-of-care drugs such as Gefitinib, Ibrutinib, and Fluconazole.

This comparison guide provides a detailed overview of the performance of these novel compounds against their respective standards, supported by quantitative experimental data, comprehensive methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Antitumor Efficacy: Targeting EGFR and BTK

Derivatives of this compound have shown significant promise as potent inhibitors of critical targets in oncology.

EGFR Inhibition

A novel 5-trifluoromethyl-2-phenylpyrimidine derivative, Compound 9u , has been identified as a potent EGFR inhibitor. While a direct head-to-head IC50 comparison with the standard EGFR inhibitor Gefitinib was not performed in the same study, the IC50 values for Compound 9u demonstrate its significant potential.

CompoundTargetA549 (IC50 in µM)MCF-7 (IC50 in µM)PC-3 (IC50 in µM)EGFR Kinase (IC50 in µM)
Compound 9u EGFR0.353.245.120.091
Gefitinib (for reference) EGFR~0.015-0.020>10>10~0.023-0.033

*Note: Gefitinib IC50 values are sourced from separate studies and are provided for reference purposes only. A direct comparison requires testing under identical experimental conditions.

BTK Inhibition

In the context of B-cell malignancies, the 2-phenylpyrimidine derivative, Compound 11g , has demonstrated potent inhibition of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway. A direct comparison with the standard BTK inhibitor, Ibrutinib, highlights the promising activity of this novel compound.[1][2]

CompoundTargetBTK Inhibition (%) at 100 nMHL60 (IC50 in µM)Raji (IC50 in µM)Ramos (IC50 in µM)
Compound 11g BTK82.763.666.985.39
Ibrutinib BTK99.4---

Antifungal Efficacy: Targeting CYP51

A novel 2-phenylpyrimidine derivative, Compound C6 , has emerged as a highly effective inhibitor of the fungal CYP51 enzyme, demonstrating superior in vitro activity against a range of pathogenic fungal strains compared to the widely used antifungal agent, Fluconazole.

CompoundTargetC. albicans (MIC in µg/mL)C. tropicalis (MIC in µg/mL)C. parapsilosis (MIC in µg/mL)C. krusei (MIC in µg/mL)C. glabrata (MIC in µg/mL)C. neoformans (MIC in µg/mL)A. fumigatus (MIC in µg/mL)
Compound C6 CYP510.1250.250.125120.51
Fluconazole CYP510.52164168>64

Experimental Protocols

The following section details the methodologies employed in the evaluation of the this compound derivatives.

Synthesis of 2-Phenylpyrimidine Derivatives (General Procedure)

The synthesis of the 2-phenylpyrimidine core typically involves the condensation of a substituted benzamidine with a 1,3-dicarbonyl compound or its equivalent. For instance, the synthesis of Compound 11g involved the reaction of 2-phenylpyrimidine precursors with appropriate side chains to build the final molecule. The reaction progress is monitored by thin-layer chromatography (TLC), and the final products are purified by column chromatography or recrystallization. Characterization is performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Assays (EGFR and BTK)

The inhibitory activity of the compounds against EGFR and BTK kinases was determined using in vitro kinase assay kits, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the enzymatic reaction. Briefly, the kinase, substrate, ATP, and varying concentrations of the test compound are incubated together in a reaction buffer. The reaction is then stopped, and a reagent is added to convert the generated ADP to ATP. The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is measured using a luminometer. The IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines (A549, MCF-7, PC-3, HL60, Raji, and Ramos) was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are determined from the dose-response curves.

Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution)

The in vitro antifungal activity was determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3. The compounds were serially diluted in RPMI 1640 medium in 96-well plates. Fungal inocula were prepared and adjusted to a specific concentration. The microplates were then inoculated with the fungal suspension and incubated at 35°C for 24-48 hours. The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the growth control.

Cytotoxicity Assay

The cytotoxicity of the antifungal compounds was assessed against human cell lines (e.g., HepG2) using the MTT assay, similar to the protocol described for cancer cell lines. This assay helps to determine the selectivity of the antifungal agent.

CYP51 Inhibition Assay

The inhibitory effect of the compounds on the target enzyme, CYP51, can be evaluated using various methods. One common approach involves a cell-based assay using a recombinant fungal strain that overexpresses the CYP51 enzyme. The inhibition of ergosterol biosynthesis is then measured by quantifying the accumulation of the substrate, lanosterol, or a decrease in the product, ergosterol, using techniques like gas chromatography-mass spectrometry (GC-MS).

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by the this compound derivatives and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Compound_9u Compound 9u (EGFR Inhibitor) Compound_9u->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Compound 9u.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Phosphorylates BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB PLCg2->NFkB Activates Transcription Gene Transcription (B-Cell Proliferation, Survival) NFkB->Transcription Promotes Antigen Antigen Antigen->BCR Activates Compound_11g Compound 11g (BTK Inhibitor) Compound_11g->BTK Inhibits

Caption: BTK Signaling Pathway and Inhibition by Compound 11g.

Antifungal_Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing In Vitro Efficacy & Safety Testing Synthesis Synthesis of 2-Phenylpyrimidine Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Antifungal_Screening Antifungal Susceptibility (CLSI M27-A3) Characterization->Antifungal_Screening Cytotoxicity_Assay Cytotoxicity Assay (MTT) Characterization->Cytotoxicity_Assay CYP51_Inhibition CYP51 Inhibition Assay Characterization->CYP51_Inhibition MIC_Determination MIC Determination Antifungal_Screening->MIC_Determination

Caption: General Workflow for Antifungal Drug Discovery.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-5-phenylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Fluoro-5-phenylpyrimidine could not be located in the available resources. In the absence of detailed toxicological and environmental hazard data, this compound must be handled and disposed of with the utmost caution, treating it as a potentially hazardous substance of unknown toxicity. The following procedures are based on general best practices for the disposal of novel fluorinated aromatic compounds and are intended to provide a framework for safe operation. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal contractor for specific guidance tailored to their location and facilities.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Given the unknown hazard profile of this compound, a conservative approach to PPE is warranted.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Contact Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and closed-toe shoes.
Inhalation Work in a well-ventilated chemical fume hood.
Eye/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as a hazardous chemical waste stream. Adherence to institutional protocols and local, state, and federal regulations is mandatory.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

    • Segregate solid waste (e.g., contaminated consumables, residual powder) from liquid waste (e.g., solutions containing the compound).

  • Waste Containerization:

    • Use only approved, chemically compatible, and clearly labeled hazardous waste containers.

    • The container must be in good condition, with a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Fluorinated Organic Compound," "Suspected Irritant").

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility.

    • The storage area must be secure, well-ventilated, and away from incompatible materials.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup of the hazardous waste.

    • Provide them with all available information about the compound.

    • The EHS department will coordinate with a licensed hazardous waste disposal vendor for final, compliant disposal, which typically involves high-temperature incineration.

Logical Workflow for Disposal of Uncharacterized Compounds

The following diagram illustrates the decision-making process and workflow for the proper disposal of a chemical, such as this compound, for which a specific SDS is not available.

A Start: Need to dispose of This compound B Search for specific Safety Data Sheet (SDS) A->B C SDS Found B->C Yes D SDS Not Found B->D No E Follow disposal instructions in Section 13 of SDS C->E F Treat as hazardous waste of unknown toxicity D->F L End: Compliant Disposal E->L G Wear appropriate PPE: Gloves, Goggles, Lab Coat F->G H Segregate waste into compatible, labeled containers G->H I Store in designated hazardous waste accumulation area H->I J Contact Institutional EHS for waste pickup I->J K EHS coordinates with licensed disposal vendor J->K K->L

Personal protective equipment for handling 2-Fluoro-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling 2-Fluoro-5-phenylpyrimidine based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, it is imperative to obtain the official SDS from your chemical supplier and review it thoroughly before any handling, storage, or disposal of this compound. The guidance provided herein should be used as a supplementary resource to, not a replacement for, the supplier-specific SDS and your institution's established safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the analysis of analogous fluoro-substituted pyrimidine and pyridine compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are anticipated to include skin and eye irritation, and it may be harmful if swallowed or inhaled.

Recommended Personal Protective Equipment (PPE):

PPE CategoryMinimum RequirementSpecifications
Eye Protection Safety GogglesMust be splash-proof and conform to EN 166 or equivalent standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are tested and certified under EN 374 or equivalent standards. Regularly inspect gloves for any signs of degradation or perforation.
Body Protection Laboratory CoatA flame-retardant lab coat is recommended. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.
Respiratory Protection Use in a well-ventilated areaAll handling of solid and stock solutions should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid Compound C->D Start of experiment E Prepare Solution D->E F Perform Experiment E->F G Quench and Neutralize (if applicable) F->G End of experiment H Segregate and Label Waste G->H I Decontaminate Glassware and Surfaces H->I J Remove and Dispose of PPE I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.